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  • Product: 1-(2-Fluorophenyl)piperazine Hydrochloride
  • CAS: 76835-09-1

Core Science & Biosynthesis

Foundational

1-(2-Fluorophenyl)piperazine Hydrochloride basic properties

An In-Depth Technical Guide to 1-(2-Fluorophenyl)piperazine Hydrochloride Abstract 1-(2-Fluorophenyl)piperazine Hydrochloride, often abbreviated as 2-FPP HCl or o-FPP HCl, is a synthetic compound belonging to the phenylp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(2-Fluorophenyl)piperazine Hydrochloride

Abstract

1-(2-Fluorophenyl)piperazine Hydrochloride, often abbreviated as 2-FPP HCl or o-FPP HCl, is a synthetic compound belonging to the phenylpiperazine chemical class. While its direct pharmacological profile is not extensively documented in clinical literature, it holds significant importance as a key intermediate and building block in medicinal chemistry and drug development. Its structural motif is incorporated into a variety of compounds investigated for therapeutic potential, including novel anti-cancer agents.[1] Furthermore, as a member of the psychoactive piperazine family, it serves as a critical analytical reference standard for forensic and toxicological laboratories.[2][3] This guide provides a comprehensive overview of the fundamental properties, synthesis, analytical characterization, applications, and safety protocols for 1-(2-Fluorophenyl)piperazine Hydrochloride, tailored for researchers, chemists, and drug development professionals.

Core Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its basic physicochemical properties. These data points are critical for everything from reaction setup and solvent selection to analytical method development and proper storage.

PropertyDataSource(s)
Chemical Name 1-(2-Fluorophenyl)piperazine Hydrochloride[4]
Synonyms 2-FPP HCl, o-FPP HCl, 1-(ortho-Fluorophenyl)piperazine HCl[3]
CAS Number 1011-16-1 (Hydrochloride Salt)[5][6]
1011-15-0 (Free Base)[7][][9]
Molecular Formula C₁₀H₁₄ClFN₂[4]
Molecular Weight 216.68 g/mol [10][4][5]
Appearance White to off-white crystalline solid or powder[4][5]
Melting Point Approximately 190°C[5]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Ethanol[3]

Synthesis and Mechanistic Insights

While 1-(2-Fluorophenyl)piperazine Hydrochloride is commercially available, understanding its synthesis is crucial for researchers developing novel derivatives. The primary method for forming the core N-arylpiperazine structure is through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.

This reaction provides a powerful and versatile method for forming carbon-nitrogen bonds. The choice of a palladium catalyst in conjunction with a specialized phosphine ligand is critical; the ligand facilitates the catalytic cycle, enabling the reductive elimination step that forms the desired C-N bond under relatively mild conditions. The base is required to deprotonate the piperazine nitrogen, making it a more effective nucleophile.

Representative Synthesis Workflow: Buchwald-Hartwig Amination

R1 1-Bromo-2-fluorobenzene S1 Combine Reactants, Catalyst, Base, and Solvent under Inert Atmosphere R1->S1 R2 Piperazine R2->S1 Cat Palladium Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., BINAP) Cat->S1 Base Base (e.g., NaOtBu) Base->S1 Solvent Anhydrous Solvent (e.g., Toluene) Solvent->S1 S2 Heat Reaction Mixture (e.g., 80-110°C) S1->S2 Inert Gas (N₂ or Ar) S3 Reaction Work-up: Quench, Extract, and Dry S2->S3 Monitor by TLC/LC-MS S4 Purification: Column Chromatography S3->S4 P 1-(2-Fluorophenyl)piperazine (Free Base) S4->P S5 Salt Formation: Dissolve in Ether, bubble HCl gas FinalP 1-(2-Fluorophenyl)piperazine Hydrochloride S5->FinalP P->S5

Fig 1. Generalized Buchwald-Hartwig synthesis workflow.

Analytical Characterization and Quality Control

For any research or development application, rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stability of the compound. A multi-technique approach is standard practice.

Experimental Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically employed, separating the target compound from impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of a 1:1 solution of 20 mM HCl and methanol.[7] Dilute 1 mL of this stock solution to 10 mL with methanol to achieve a final concentration of approximately 0.1 mg/mL.[7]

  • Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Acetonitrile and Water (containing 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at 237 nm and 274 nm.[3]

    • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Structural Confirmation Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

    • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the fluorophenyl ring (typically in the 6.9-7.2 ppm range) and two distinct multiplets for the four protons on the piperazine ring adjacent to the nitrogen atoms (around 3.3-3.5 ppm).[11][12]

    • ¹³C NMR: Confirms the presence of all 10 unique carbon atoms in the molecule's core structure.[1][]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for identification. The electron ionization (EI) mass spectrum for the free base will show a molecular ion peak (M⁺) at m/z 180, with a characteristic base peak at m/z 138.[11]

Standard Analytical Workflow

Sample Batch Sample QC Quality Control Analysis Sample->QC HPLC HPLC-UV/DAD (Purity >98%) QC->HPLC Purity NMR ¹H & ¹³C NMR (Structure Confirmed) QC->NMR Identity MS LC-MS or GC-MS (M.W. Confirmed) QC->MS Identity Result Certificate of Analysis (CoA) HPLC->Result NMR->Result MS->Result

Fig 2. Standard quality control workflow for compound validation.

Applications in Research and Drug Development

The utility of 1-(2-Fluorophenyl)piperazine Hydrochloride is primarily as a versatile scaffold in the synthesis of more complex molecules with potential therapeutic value.

  • Oncology Research: The compound has been recently utilized as a foundational building block for synthesizing novel derivatives that act as inhibitors of B-cell lymphoma 2 (BCL2).[1] BCL2 is an anti-apoptotic protein often overexpressed in cancer cells, making its inhibition a promising strategy for inducing cancer cell death.[1]

  • Central Nervous System (CNS) Research: Phenylpiperazines as a class are known to interact with various neurotransmitter systems. The related compound para-Fluorophenylpiperazine (pFPP) is a known 5-HT₁ₐ receptor agonist.[13] While the specific targets of 2-FPP are not well-defined, its structure makes it a candidate for libraries designed to screen for activity at serotonergic and dopaminergic receptors.

  • Forensic and Analytical Chemistry: Due to the illicit use of some piperazine derivatives as recreational drugs, 1-(2-Fluorophenyl)piperazine Hydrochloride serves as an essential analytical reference standard.[3] Forensic laboratories use certified standards like this to develop and validate analytical methods (e.g., GC-MS, LC-MS) for detecting and quantifying controlled or emerging psychoactive substances in seized materials.[7][14]

Safety, Handling, and Storage

Proper handling of 1-(2-Fluorophenyl)piperazine Hydrochloride is essential to ensure laboratory safety. The compound is classified with several hazards that require stringent safety protocols.

GHS Hazard Classification
Hazard CodeDescriptionClass
H302Harmful if swallowedAcute Toxicity, Oral (Warning)
H312Harmful in contact with skinAcute Toxicity, Dermal (Warning)
H332Harmful if inhaledAcute Toxicity, Inhalation (Warning)
H315Causes skin irritationSkin Corrosion/Irritation (Warning)
H319Causes serious eye irritationSerious Eye Damage/Irritation (Warning)
H335May cause respiratory irritationSTOT, Single Exposure (Warning)
Data aggregated from GHS information provided to the ECHA C&L Inventory.[9]
Recommended Safety Procedures
  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the compound.

  • Engineering Controls: Handle the solid powder exclusively within a certified chemical fume hood to avoid inhalation of dust.[10]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[6] Prevent contact with skin and eyes. After handling, wash hands and any exposed skin thoroughly.

  • First Aid:

    • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[6]

    • If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical attention.[6]

    • If Inhaled: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Keep it away from direct sunlight and incompatible substances such as strong oxidizing agents.[10]

References

  • 1-(2-Fluorophenyl)Piperazine HCl Supplier China. (n.d.). Bouling Chemical Co., Limited. Retrieved January 31, 2026, from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 31, 2026, from [Link]

  • 1-(2-Fluorophenyl)piperazine | C10H13FN2 | CID 70529. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • para-Fluorophenylpiperazine. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI. Retrieved January 31, 2026, from [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved January 31, 2026, from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2015). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 31, 2026, from [Link]

  • Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. (2024). National Institutes of Health. Retrieved January 31, 2026, from [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). Semantic Scholar. Retrieved January 31, 2026, from [Link]

Sources

Exploratory

Technical Monograph: 1-(2-Fluorophenyl)piperazine Hydrochloride

[1] Part 1: Executive Summary & Core Identity 1-(2-Fluorophenyl)piperazine Hydrochloride (oFPP) is a specialized arylpiperazine pharmacophore widely utilized in neuropsychiatric drug discovery. Unlike its para-substitute...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Core Identity

1-(2-Fluorophenyl)piperazine Hydrochloride (oFPP) is a specialized arylpiperazine pharmacophore widely utilized in neuropsychiatric drug discovery. Unlike its para-substituted isomer (pFPP)—a known serotonin releasing agent and agonist—the ortho-fluorine substitution imposes specific steric and electronic constraints that typically shift the pharmacological profile toward 5-HT1A receptor antagonism or partial agonism.

This compound serves two primary roles in modern research:

  • Privileged Scaffold: It is a critical building block for "long-chain arylpiperazine" (LCAP) antipsychotics and anxiolytics, imparting high affinity for serotonin (5-HT) and adrenergic (

    
    ) receptors.
    
  • Metabolic Marker: It acts as a reference standard for identifying metabolites of designer drugs and specific fluorinated psychotropics.

Chemical Identity Table
ParameterSpecification
IUPAC Name 1-(2-Fluorophenyl)piperazine hydrochloride
Common Aliases oFPP; 2-FPP; 1-(o-Fluorophenyl)piperazine
CAS Number 1011-15-0 (Free base); 64090-19-3 (Dihydrochloride)
Molecular Formula

Molecular Weight 216.68 g/mol (HCl salt)
Solubility Water (>50 mM), DMSO (>100 mM), Methanol

Part 2: Chemical Architecture & Synthesis[3]

The synthesis of oFPP relies on the construction of the piperazine ring around the aniline nitrogen. The ortho-fluorine atom is electron-withdrawing, which deactivates the phenyl ring but does not significantly hinder the nucleophilic attack of the aniline nitrogen during ring closure.

Synthesis Workflow (The Aniline Route)

The most robust laboratory-scale synthesis involves the cyclization of 2-fluoroaniline with bis(2-chloroethyl)amine. This method is preferred over nucleophilic aromatic substitution (


) on 1,2-difluorobenzene due to higher yields and milder conditions.

Synthesis A 2-Fluoroaniline C Cyclization (Reflux in n-Butanol/Chlorobenzene) A->C B Bis(2-chloroethyl)amine HCl B->C D Base Neutralization (Na2CO3) C->D 48h Reflux E 1-(2-Fluorophenyl)piperazine (Free Base) D->E Extraction F HCl Salt Formation (EtOH/HCl) E->F Precipitation

Figure 1: Cyclization pathway for oFPP synthesis. The reaction exploits the nucleophilicity of the aniline nitrogen to displace chlorides, forming the heterocycle.

Senior Scientist Insight:

"When performing this synthesis, the critical control point is the temperature ramp . Rapid heating often leads to polymerization of the bis-chloroethylamine. We recommend a slow ramp to reflux over 2 hours to favor the intramolecular cyclization over intermolecular polymerization."

Part 3: Pharmacodynamics & Mechanism of Action

The ortho-substitution effect is the defining feature of oFPP's pharmacology. While para-substitution (pFPP) allows the phenyl ring to adopt a conformation that stabilizes the active state of the 5-HT1A receptor (agonism), the ortho-fluorine introduces steric clash and electrostatic repulsion that destabilizes this active conformation.

Receptor Binding Profile

oFPP is a "dirty" pharmacophore, meaning it binds to multiple monoamine receptors. However, its affinity is highest for the serotonin 5-HT1A and adrenergic


 receptors.[1]
Receptor TargetInteraction Type

(Approx)
Functional Consequence
5-HT1A Antagonist / Partial Agonist10 - 100 nMBlocks presynaptic autoreceptors; enhances 5-HT release.

-Adrenergic
Antagonist~100 nMVasodilation; potential hypotension side effect.
5-HT2A/2C Weak Antagonist> 1,000 nMLow relevance at physiological doses.
D2 Dopamine Weak Binder> 10,000 nMNegligible direct dopaminergic activity.
Mechanism: The "Ortho-Effect" on Signaling

The diagram below illustrates how oFPP acts as a 5-HT1A antagonist. By occupying the orthosteric binding site without inducing the transmembrane helix rotation required for G-protein coupling, it prevents endogenous serotonin from inhibiting Adenylyl Cyclase.

Signaling cluster_membrane Plasma Membrane Ligand oFPP (Ligand) Receptor 5-HT1A Receptor (Transmembrane) Ligand->Receptor Binds (Steric Block) G_Protein Gi/o Protein (Inactive) Receptor->G_Protein FAILS to Activate AC Adenylyl Cyclase G_Protein->AC No Inhibition cAMP cAMP Production AC->cAMP Maintained/Increased

Figure 2: 5-HT1A Antagonism Mechanism. Unlike agonists, oFPP binding does not release the Gi/o brake on Adenylyl Cyclase, maintaining intracellular cAMP levels.

Part 4: Experimental Protocols

Protocol A: Radioligand Binding Assay (5-HT1A)

Objective: Determine the affinity (


) of oFPP or oFPP-derived ligands.

Reagents:

  • Radioligand:

    
    -8-OH-DPAT (Specific Activity ~100-200 Ci/mmol).
    
  • Tissue: Rat hippocampal membranes (rich in 5-HT1A).

  • Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM

    
    . Note: 
    
    
    
    is crucial for stabilizing the agonist high-affinity state, ensuring accurate competition data.

Workflow:

  • Preparation: Homogenize tissue in buffer; centrifuge at 40,000 x g for 15 min. Resuspend pellet.

  • Incubation:

    • Mix 100

      
       membrane suspension.
      
    • Add 50

      
      
      
      
      
      -8-OH-DPAT (Final conc: 0.5 nM).
    • Add 50

      
       oFPP (Concentration range: 
      
      
      
      to
      
      
      M).
    • Non-specific binding control: Add 10

      
       Serotonin (5-HT).
      
  • Equilibrium: Incubate at 25°C for 60 minutes .

    • Why 25°C? 37°C increases degradation of the radioligand; 4°C slows kinetics too much. Room temperature is the validated compromise.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce binding to the filter).

  • Analysis: Liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Metabolic Stability Assessment

Objective: Assess the stability of oFPP in liver microsomes (relevant if using as a tracer).

  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

  • Reaction: Incubate oFPP (1

    
    ) at 37°C.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold acetonitrile.

  • Analysis: LC-MS/MS. Monitor parent ion (m/z 181.1

    
     fragment ions).
    
    • Expectation: oFPP is relatively stable but may undergo slow aromatic hydroxylation or N-dealkylation.

Part 5: Safety & Handling

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Directives:

  • Hygroscopic Nature: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C.

  • Solubility: Dissolve in DMSO for stock solutions (up to 100 mM). Aqueous solutions should be prepared fresh, as the free base may precipitate at neutral pH if the concentration is high.

References

  • Cayman Chemical. (2023). 1-(2-Fluorophenyl)piperazine (hydrochloride) Product Information. Cayman Chemical. Link

  • González-Gómez, J. C., et al. (2003).[2][3] New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors. Bioorganic & Medicinal Chemistry Letters. Link

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS active agents.[1] 14. 1-(2-Methoxyphenyl)piperazine derivatives. Journal of Medicinal Chemistry. Link

  • Ostrowska, K., et al. (2014). Synthesis and biological screening of a new series of 5-[4-(4-aryl-1-piperazinyl)butoxy]coumarins. European Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66607, 1-(2-Fluorophenyl)piperazine. PubChem.[3] Link

Sources

Foundational

Technical Whitepaper: 1-(2-Fluorophenyl)piperazine Hydrochloride (o-FPP HCl)

Topic: ortho-Fluorophenylpiperazine HCl Physical and Chemical Data Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 1-(2-Fluorophenyl)piperazi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: ortho-Fluorophenylpiperazine HCl Physical and Chemical Data Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2-Fluorophenyl)piperazine hydrochloride (o-FPP HCl) is a significant piperazine-based pharmacophore and a primary metabolite of several antidepressant drugs, including trazodone and nefazodone. Structurally characterized by a piperazine ring substituted at the nitrogen with an ortho-fluorophenyl group, it serves as a critical probe in serotonergic receptor research. This guide provides a comprehensive technical analysis of o-FPP HCl, encompassing its physicochemical properties, synthetic pathways, analytical characterization, and pharmacological profile.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

o-FPP HCl exists as a white to off-white crystalline solid. It is the hydrochloride salt of the free base 1-(2-fluorophenyl)piperazine. The ortho positioning of the fluorine atom imparts unique steric and electronic properties compared to its meta (mCPP) and para (pFPP) isomers, significantly influencing its receptor binding affinity.

Table 1: Physicochemical Constants
PropertyDataNote
IUPAC Name 1-(2-Fluorophenyl)piperazine hydrochloride
CAS Number 1011-16-1HCl Salt
CAS Number (Free Base) 1011-15-0Free Base
Molecular Formula C₁₀H₁₃FN₂[1] · HCl
Molecular Weight 216.68 g/mol Salt form
Appearance White crystalline powderHygroscopic
Melting Point 220 – 225 °CVaries by hydration/purity [1]
Solubility DMSO (>10 mg/mL), Methanol, WaterHigh polarity due to salt form
pKa ~9.15 (Piperazine secondary amine)Estimated for free base
UV Max (

)
237 nm, 274 nmCharacteristic phenyl absorption [2]

Synthesis & Manufacturing Methodologies

The synthesis of o-FPP HCl can be approached via two primary mechanistic pathways: Nucleophilic Aromatic Substitution (S_NAr) and Ring Construction . The S_NAr pathway is preferred in modern medicinal chemistry for its atom economy and operational simplicity.

Pathway A: Nucleophilic Aromatic Substitution (Preferred)

This method involves the reaction of excess piperazine with an ortho-substituted halobenzene. The presence of the fluorine atom at the ortho position of the benzene ring activates the site for nucleophilic attack, particularly if the leaving group is another halogen (e.g., F or Cl).

  • Reagents: 1,2-Difluorobenzene or 2-Chloro-1-fluorobenzene.

  • Nucleophile: Piperazine (5–10 equivalents to prevent bis-arylation).

  • Conditions: Reflux in acetonitrile or DMF with K₂CO₃ base; or neat fusion at elevated temperatures.

  • Purification: The reaction mixture is basified, extracted, and the product is precipitated as the HCl salt using ethereal HCl.

Pathway B: Ring Construction (Bis-alkylation)

A classic method involving the condensation of 2-fluoroaniline with bis(2-chloroethyl)amine hydrochloride.

  • Mechanism: Double nucleophilic displacement of the alkyl chlorides by the aniline nitrogen.

  • Drawback: Bis(2-chloroethyl)amine is a nitrogen mustard precursor and highly toxic, making this route less desirable for scale-up.

Visualization: Synthesis Workflow

Synthesis Start1 1,2-Difluorobenzene (Electrophile) Intermediate Transition State (Meisenheimer Complex) Start1->Intermediate S_NAr (Heat, K2CO3) Start2 Piperazine (Nucleophile) Start2->Intermediate FreeBase o-FPP (Free Base) + HF byproduct Intermediate->FreeBase -F elimination Salt o-FPP HCl (Final Salt) FreeBase->Salt HCl / Et2O Precipitation

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (S_NAr).

Analytical Characterization

Validating the identity and purity of o-FPP HCl requires a multi-modal approach to distinguish it from potential regioisomers (m-FPP, p-FPP).

High-Performance Liquid Chromatography (HPLC)

Due to the polarity of the secondary amine, standard C18 columns may result in peak tailing.

  • Column: C18 with end-capping or Phenyl-Hexyl phases.

  • Mobile Phase: Phosphate buffer (pH 3.0) / Acetonitrile gradient. Acidic pH ensures the amine is protonated, improving peak shape.

  • Detection: UV at 237 nm (primary) and 274 nm (secondary confirmation).

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • Aromatic Region (6.9 – 7.2 ppm): Multiplets corresponding to the 4 protons on the ortho-substituted phenyl ring.

    • Piperazine Ring (3.0 – 3.3 ppm): Two distinct triplets or broad multiplets integrating to 8 protons. The HCl salt often broadens the NH proton signal significantly (9.0+ ppm).

  • ¹⁹F NMR: A single distinct peak around -120 to -125 ppm (referenced to CFCl₃), which clearly differentiates it from meta (-110 ppm range) and para isomers.

Mass Spectrometry (MS)
  • Method: ESI+ (Electrospray Ionization).

  • Major Ion: [M+H]⁺ = 181.1 m/z (corresponding to the free base cation).

Pharmacological Context

o-FPP is not merely a chemical intermediate; it is a bioactive pharmacophore with specific affinity for serotonin (5-HT) receptors. It is widely recognized as a metabolite of the antidepressant Trazodone , and its accumulation contributes to the overall pharmacological profile of the parent drug [3].

Receptor Affinity Profile[3][8][9]
  • 5-HT₁A Receptor: Acts as a partial agonist/antagonist depending on the assay system.

  • 5-HT₂C Receptor: Agonist activity.[2] This mimics the profile of its analog, mCPP (1-(3-chlorophenyl)piperazine), though o-FPP is generally considered less potent and selective than mCPP [4].

  • Adrenergic Receptors: Displays moderate affinity for

    
    -adrenergic receptors, contributing to potential hypotensive side effects in vivo.
    
Visualization: Pharmacological Interaction Map

Pharmacology Trazodone Trazodone (Parent Drug) oFPP o-FPP (Active Metabolite) Trazodone->oFPP CYP3A4 Metabolism HT1A 5-HT1A Receptor (Partial Agonist/Antagonist) oFPP->HT1A High Affinity HT2C 5-HT2C Receptor (Agonist) oFPP->HT2C Moderate Affinity Alpha1 Alpha-1 Adrenergic (Antagonist) oFPP->Alpha1 Off-target Binding Anxiety Anxiolytic / Anxiogenic (Dose Dependent) HT1A->Anxiety HT2C->Anxiety SideEffects Hypotension / Dizziness Alpha1->SideEffects

Figure 2: Metabolic origin and receptor interaction profile of o-FPP.

Handling, Stability & Safety

Storage and Stability[2]
  • Hygroscopicity: The HCl salt is hygroscopic. Exposure to ambient moisture can lead to clumping and hydrolysis risks over long periods.

  • Storage: Store at -20°C in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen). Desiccants should be used in secondary containment.

Safety Data (SDS Highlights)
  • GHS Classification: Acute Toxicity (Oral), Skin Irritant, Eye Irritant.

  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a lab coat are mandatory. Operations producing dust should be conducted in a fume hood.

References

  • Bouling Chemical Co. (n.d.). 1-(2-Fluorophenyl)Piperazine Hydrochloride Product Specifications. Retrieved from

  • Cayman Chemical . (2023). 1-(2-Fluorophenyl)piperazine (hydrochloride) Product Information. Retrieved from

  • Caccia, S., et al. (1982). Formation of 1-(2-fluorophenyl)piperazine from trazodone in the rat and man. Journal of Pharmacy and Pharmacology.
  • Fuller, R. W., et al. (1981). Antagonism of 5-hydroxytryptamine receptors by 1-(2-fluorophenyl)piperazine. Journal of Pharmacology and Experimental Therapeutics.

Sources

Exploratory

Technical Guide: Safety and Handling of 1-(2-Fluorophenyl)piperazine Hydrochloride

Executive Summary 1-(2-Fluorophenyl)piperazine Hydrochloride (1-(2-FPP) HCl) is a pharmacologically active phenylpiperazine derivative widely used as a serotonin receptor ligand and a synthetic intermediate for psychoact...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Fluorophenyl)piperazine Hydrochloride (1-(2-FPP) HCl) is a pharmacologically active phenylpiperazine derivative widely used as a serotonin receptor ligand and a synthetic intermediate for psychoactive compounds. While valuable in drug discovery, it presents significant acute toxicity , corrosivity/irritation , and potential CNS activity risks.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a field-proven operational framework. It adopts a Precautionary Principle approach, classifying the compound conservatively as Occupational Exposure Band (OEB) 3 due to its structural homology with potent serotonergic agents.

Chemical Profile & Hazard Identification

Substance Identity
  • Chemical Name: 1-(2-Fluorophenyl)piperazine hydrochloride

  • Synonyms: 1-(2-FPP) HCl; o-FPP HCl

  • CAS Number: 1011-16-1 (HCl salt); 1011-15-0 (Free base)

  • Molecular Formula: C₁₀H₁₃FN₂[1] · HCl

  • Physical State: White to off-white crystalline powder.

  • Solubility: Highly soluble in water and DMSO; hygroscopic.

GHS Hazard Classification

The following classification is derived from aggregated ECHA and supplier data for phenylpiperazine salts.

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) 3 or 4H301/H302: Toxic/Harmful if swallowed.DANGER
Skin Corrosion/Irritation 2H315: Causes skin irritation.[2]Warning
Serious Eye Damage 2AH319: Causes serious eye irritation.Warning
STOT - Single Exposure 3H335: May cause respiratory irritation.[3]Warning
Expert Insight: The HCl Factor

As a hydrochloride salt, 1-(2-FPP) HCl poses specific handling challenges distinct from the free base:

  • Dust Generation: The crystalline salt is prone to electrostatic charging and fine dust formation, increasing inhalation risk.

  • Acidity: Aqueous solutions will be acidic (pH ~3-5). Direct contact with mucous membranes can cause immediate chemical irritation distinct from the compound's pharmacological toxicity.

  • Hygroscopicity: The salt readily absorbs atmospheric moisture, which can alter weighing accuracy and cause "clumping," leading to dangerous mechanical force use during transfer.

Occupational Exposure Strategy

To ensure safety, we apply a Hierarchy of Controls tailored to OEB 3 compounds.

Engineering Controls (Primary Barrier)
  • Weighing: Must be performed in a Chemical Fume Hood or a Powder Containment Balance Enclosure . Open benchtop weighing is strictly prohibited.

  • Ventilation: Ensure face velocity is >0.5 m/s (100 fpm).

  • Static Control: Use an ionizing bar or anti-static gun during weighing to prevent powder dispersal.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), a P3/N100 particulate respirator or Powered Air Purifying Respirator (PAPR) is required.

  • Dermal: Double-gloving is mandatory.

    • Inner Glove: Nitrile (minimum 0.11 mm).

    • Outer Glove: Extended cuff Nitrile or Neoprene.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the fine powder hazard.

Visualization: Risk Assessment & Control Logic

SafetyLogic Hazard Hazard ID: 1-(2-FPP) HCl (Toxic, Irritant, Dust) Activity Define Activity Hazard->Activity Solid Solid Handling (Weighing/Transfer) Activity->Solid Liquid Liquid Handling (Solubilization/Assay) Activity->Liquid Control_Solid ENGINEERING CONTROL: Certified Fume Hood + Static Elimination Solid->Control_Solid Control_Liquid ENGINEERING CONTROL: Fume Hood or Biosafety Cabinet (Class II) Liquid->Control_Liquid PPE PPE LAYER: Double Nitrile Gloves + Goggles + Lab Coat Control_Solid->PPE Control_Liquid->PPE

Figure 1: Decision logic for engineering controls based on physical state.

Operational Protocols

Protocol A: Safe Weighing & Solubilization

Objective: Dissolve 1-(2-FPP) HCl without generating dust or aerosol.

  • Preparation:

    • Place a pre-tared vial and solvent (e.g., DMSO or Water) inside the fume hood.

    • Critical Step: Inspect the stock container. If the powder is clumped (hygroscopic effect), do not break it with a spatula vigorously. Gently rock the container or use a plastic pestle.

  • Weighing:

    • Use a disposable anti-static weighing boat.

    • Transfer powder using a micro-spatula. Never pour directly from the stock bottle.

    • Immediately recap the stock bottle to prevent moisture uptake.

  • Solubilization:

    • Add the solvent to the powder (not powder to solvent) to minimize splash risk.

    • Note: The dissolution may be slightly endothermic.

    • Vortex the vial inside the hood. Ensure the cap is tightly sealed (Parafilm is recommended for storage).

Protocol B: Waste Disposal

Principle: Treat as hazardous chemical waste. Do not dispose of down the drain.

  • Segregation: Collect liquid waste in a container labeled "Toxic Organic Waste (Halogenated)."

  • Neutralization (Spills):

    • If solid is spilled: Cover with wet paper towels (to prevent dust), then wipe up.

    • If liquid is spilled: Absorb with vermiculite. Clean surface with a mild alkaline solution (e.g., 5% Sodium Bicarbonate) to neutralize the HCl salt and ensure removal of the organic base.

  • Verification: Verify pH of the cleaned surface is neutral (pH 6-8) using test strips.

Emergency Response

In the event of exposure, the "HCl" component dictates immediate irrigation, while the "Phenylpiperazine" component dictates CNS monitoring.

Exposure Scenarios
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only). Risk:[2][4][5][6] Bronchospasm from acidic dust.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present. Risk:[2][4][5][6] Corneal damage due to acidity.

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration of acidic/toxic material). Call a Poison Center immediately.

Visualization: Emergency Logic Flow

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin/Eye Contact Type->Skin Inhal Inhalation Type->Inhal Action_Skin Action: Flush 15+ mins (Safety Shower/Eyewash) Skin->Action_Skin Action_Inhal Action: Remove to Fresh Air Monitor Breathing Inhal->Action_Inhal Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Inhal->Medical

Figure 2: Immediate response workflow for accidental exposure.

Regulatory & Legal Context

  • Research Use Only (RUO): 1-(2-FPP) HCl is generally intended for laboratory research.

  • Controlled Substance Status:

    • USA: Not explicitly scheduled under the CSA. However, it is a positional isomer of other regulated piperazines. It should be treated as a potential "analogue" under the Federal Analogue Act if intended for human consumption (which is strictly prohibited).

    • International: Check local laws (e.g., UK Psychoactive Substances Act) as phenylpiperazines are often blanket-regulated.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6918241, 1-(2-Fluorophenyl)piperazine hydrochloride. PubChem. Available at: [Link]

  • U.S. Department of Justice, Drug Enforcement Administration. Controlled Substances - Alphabetical Order. Available at: [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Piperazine derivatives. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 1-(2-Fluorophenyl)piperazine Hydrochloride

This document provides a detailed protocol for the synthesis of 1-(2-Fluorophenyl)piperazine Hydrochloride, a key building block in modern medicinal chemistry. This guide is intended for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the synthesis of 1-(2-Fluorophenyl)piperazine Hydrochloride, a key building block in modern medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and safety protocols.

Introduction: The Significance of the Phenylpiperazine Scaffold

The 1-arylpiperazine motif is a privileged scaffold in drug discovery, frequently found in centrally active agents.[1] Specifically, 1-(2-Fluorophenyl)piperazine serves as a crucial intermediate for a variety of biologically active compounds, including ligands for serotonin and dopamine receptors, making it relevant in the development of treatments for neurological and psychiatric disorders.[2] The incorporation of a fluorine atom on the phenyl ring often enhances metabolic stability and binding affinity of the final drug molecule.[3]

This guide details a robust and scalable two-step synthesis culminating in the hydrochloride salt, which is often preferred for its improved stability and handling characteristics.[4][5] The synthesis proceeds via the formation of N-(2-fluorophenyl)diethanolamine, followed by a thionyl chloride-mediated cyclization and subsequent salt formation.

Overall Synthetic Workflow

The synthesis is logically divided into three primary stages: initial N-alkylation to form the diol intermediate, intramolecular cyclization to form the piperazine ring, and finally, conversion to the stable hydrochloride salt.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Cyclization to Free Base cluster_2 PART 3: Hydrochloride Salt Formation A 2-Fluoroaniline C N-(2-fluorophenyl)diethanolamine (Intermediate) A->C Heat (Condensation) B Diethanolamine B->C Heat (Condensation) D 1-(2-Fluorophenyl)piperazine (Free Base) C->D 1. Thionyl Chloride (SOCl₂) 2. Aqueous Workup (Base) E 1-(2-Fluorophenyl)piperazine Hydrochloride (Final Product) D->E HCl in Solvent

Caption: Overall workflow for the synthesis of 1-(2-Fluorophenyl)piperazine HCl.

Part 1: Synthesis of N-(2-fluorophenyl)diethanolamine

Principle and Rationale

This initial step involves the formation of a tertiary amine through the nucleophilic addition of 2-fluoroaniline to diethanolamine. Diethanolamine is a versatile bifunctional molecule containing both secondary amine and primary alcohol groups.[6][7] In this context, the reaction is driven by heat, leading to a condensation reaction that forms the N-C bond. While various methods exist for N-alkylation, direct condensation at elevated temperatures provides a straightforward route to the desired diol intermediate.

Experimental Protocol
  • Reagent Preparation: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe.

  • Reaction Setup: Charge the flask with 2-fluoroaniline (0.5 mol, 55.5 g) and diethanolamine (0.55 mol, 57.8 g).

  • Heating: Begin stirring the mixture and heat it to 180-190 °C using a heating mantle. Maintain this temperature for 8-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: After the reaction is complete (as indicated by the consumption of 2-fluoroaniline), allow the mixture to cool to room temperature.

  • Purification: The crude product, N-(2-fluorophenyl)diethanolamine, is a viscous oil. It can be purified by vacuum distillation to remove unreacted starting materials and byproducts.

Quantitative Data: Part 1
ReagentMolar Mass ( g/mol )MolesQuantityMolar Ratio
2-Fluoroaniline111.120.5055.5 g1.0
Diethanolamine105.140.5557.8 g1.1
Expected Yield 199.22~0.40~80 g (80%)-

Part 2: Synthesis of 1-(2-Fluorophenyl)piperazine (Free Base)

Principle and Rationale

This stage involves an intramolecular cyclization of the N-(2-fluorophenyl)diethanolamine intermediate. The hydroxyl groups are poor leaving groups; therefore, they must be activated. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose. It reacts with the hydroxyl groups to form chlorosulfite intermediates, which readily undergo intramolecular nucleophilic substitution (Sₙi) to form alkyl chlorides, or are displaced by the tertiary amine in an Sₙ2 fashion.[8] The in-situ formation of the dichloro-intermediate is followed by a rapid intramolecular cyclization, where the nitrogen atom acts as a nucleophile, displacing the second chloride to form the six-membered piperazine ring.

Reaction Mechanism Visualization

G cluster_0 Mechanism of Thionyl Chloride-Mediated Cyclization A N-(2-fluorophenyl)diethanolamine B Dichloro Intermediate (via Chlorosulfite) A->B + 2 SOCl₂ - 2 SO₂ - 2 HCl C 1-(2-Fluorophenyl)piperazine Cation B->C Intramolecular Cyclization (Sₙ2) D 1-(2-Fluorophenyl)piperazine (Free Base) C->D + Base (e.g., NaOH)

Caption: Simplified mechanism for the cyclization of the diol intermediate.

Safety Directive: Handling Thionyl Chloride

WARNING: Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water, releasing toxic gases (HCl and SO₂).[9] All operations must be conducted in a certified chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.[10] Ensure an emergency shower and eyewash station are immediately accessible. Prepare a quenching solution (e.g., saturated sodium bicarbonate) before starting the reaction.

Experimental Protocol
  • Reaction Setup: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing NaOH solution), dissolve the N-(2-fluorophenyl)diethanolamine intermediate (0.4 mol, 79.7 g) in 400 mL of a suitable solvent like toluene.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Addition of Thionyl Chloride: Add thionyl chloride (0.88 mol, 64.2 mL, 104.7 g) dropwise via the dropping funnel over a period of 2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reflux: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Quenching: Cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice (approx. 500 g). This step is highly exothermic and will release gas; perform with extreme caution.

  • Basification and Extraction: Adjust the pH of the aqueous solution to >12 by the slow addition of 50% aqueous sodium hydroxide solution, keeping the mixture cool in an ice bath. The product, 1-(2-fluorophenyl)piperazine free base, will separate. Extract the aqueous layer three times with 200 mL portions of toluene.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base. Purify by vacuum distillation.

Quantitative Data: Part 2
Reagent/ProductMolar Mass ( g/mol )MolesQuantityMolar Ratio
N-(2-fluorophenyl)diethanolamine199.220.4079.7 g1.0
Thionyl Chloride118.970.88104.7 g2.2
Expected Yield (Free Base) 180.22~0.32~58 g (80%)-

Part 3: Formation of 1-(2-Fluorophenyl)piperazine Hydrochloride

Principle and Rationale

The final step is the conversion of the oily free base into a stable, solid hydrochloride salt. This is a simple acid-base reaction. The piperazine moiety contains two basic nitrogen atoms, allowing for the formation of mono- or dihydrochloride salts.[5] For most applications, the dihydrochloride is prepared to ensure full protonation and stability.[11] The salt is typically insoluble in non-polar organic solvents and will precipitate upon addition of hydrochloric acid.

Experimental Protocol
  • Dissolution: Dissolve the purified 1-(2-fluorophenyl)piperazine free base (0.32 mol, 57.7 g) in 300 mL of isopropanol or diethyl ether in a 500 mL Erlenmeyer flask.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid in isopropanol (e.g., 5-6 M solution) or bubble dry HCl gas through the solution with stirring until the solution becomes strongly acidic (pH 1-2, check with pH paper). A white precipitate will form.

  • Crystallization: Continue stirring the suspension in the ice bath for 1 hour to ensure complete precipitation.

  • Isolation: Collect the white solid by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the filter cake with two 50 mL portions of cold diethyl ether to remove any residual impurities. Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Quantitative Data: Part 3
Reagent/ProductMolar Mass ( g/mol )MolesQuantityMolar Ratio
1-(2-Fluorophenyl)piperazine180.220.3257.7 g1.0
Hydrochloric Acid (HCl)36.46>0.64Excess>2.0
Expected Yield (Dihydrochloride) 253.14~0.30~76 g (95%)-

Characterization and Quality Control

The identity and purity of the final product, 1-(2-Fluorophenyl)piperazine Dihydrochloride, should be confirmed using standard analytical techniques:

  • Melting Point: Compare with literature values.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry: To verify the molecular weight of the parent ion.

  • FTIR Spectroscopy: To identify characteristic functional group vibrations.

References

  • CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.
  • How to Prepare 2-Fluoroaniline through Hydrogenation of Ortho-Fluoronitrobenzene? - FAQ.
  • 1-(2-Fluorophenyl)piperazine - MySkinRecipes.
  • 1-(4-Fluorophenyl)piperazine (hydrochloride) - Cayman Chemical.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
  • 1-(2-Fluorophenyl)piperazine 97 1011-15-0 - Sigma-Aldrich.
  • 1-(2-Fluorophenyl)piperazine HCl | 1011-16-1 - Biosynth.
  • MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - NIH.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central.
  • CAS 1011-15-0 1-(2-Fluorophenyl)piperazine - BOC Sciences.
  • 1-(2-Fluorophenyl)
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI.
  • 1-(2-Fluorophenyl)piperazine | CAS 1011-15-0 - Santa Cruz Biotechnology.
  • Synthesis of piperazines - Organic Chemistry Portal.
  • Diethanolamine (DEA) 2,2'-Iminodiethanol - Nouryon.
  • Diethanolamine | CAS No. 111-42-2 - INEOS.
  • 1-(2-Fluorophenyl)piperazine (hydrochloride) - Cayman Chemical.
  • The Synthesis and Applications of 2-Fluoroaniline: A Chemist's Perspective - NINGBO INNO PHARMCHEM CO.,LTD.
  • EP0474411A1 - Production of diethanolamine derivatives and their intermediates - Google P
  • Safety D
  • Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC - NIH.
  • Synthesis, Reactions, Applications, and Biological Activity of Diethanolamine and Its Derivatives - ResearchG
  • Common Name: THIONYL CHLORIDE HAZARD SUMMARY - NJ.gov.
  • US10696668B2 - Acid addition salts of piperazine derivatives - Google P
  • SAFETY DATA SHEET - Thionyl Chloride - Sigma-Aldrich.
  • SAFETY DATA SHEET - Thionyl Chloride - Fisher Scientific.
  • Diethanolamine from 2-Chloroethanol - Sciencemadness.org.
  • Safety Data Sheet - Thionyl Chloride - DC Fine Chemicals.

Sources

Application

Application Note: Mass Spectrometric Analysis of 1-(2-Fluorophenyl)piperazine HCl

Introduction 1-(2-Fluorophenyl)piperazine (2FPP) is a chemical compound of the phenylpiperazine class that serves as a precursor and intermediate in the synthesis of various biologically active molecules.[1] Its structur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Fluorophenyl)piperazine (2FPP) is a chemical compound of the phenylpiperazine class that serves as a precursor and intermediate in the synthesis of various biologically active molecules.[1] Its structure is of significant interest in medicinal chemistry, particularly in the development of central nervous system agents, including ligands for serotonin and dopamine receptors.[1] As with many pharmaceutical compounds, it is often prepared and stored as a hydrochloride (HCl) salt to improve its stability and solubility.[2][3] Accurate and robust analytical methods are therefore essential for its identification, characterization, and quantification in research and quality control settings.

This application note provides a detailed protocol for the mass spectrometric analysis of 1-(2-Fluorophenyl)piperazine HCl. We will explore the rationale behind the chosen analytical techniques, focusing on electrospray ionization (ESI) as a soft ionization method suitable for this class of compounds. Furthermore, we will delve into the expected fragmentation patterns under collision-induced dissociation (CID), providing a basis for structural confirmation.

Chemical Properties of 1-(2-Fluorophenyl)piperazine

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful mass spectrometry method.

PropertyValueSource
Chemical FormulaC₁₀H₁₃FN₂[4]
Molecular Weight (Free Base)180.22 g/mol [4]
Molecular Weight (HCl Salt)216.68 g/mol [2]
AppearanceWhite or off-white solid[2]
Boiling Point150 °C at 3 mmHg[4]
Density1.141 g/mL at 25 °C[4]

The presence of two nitrogen atoms in the piperazine ring makes the molecule basic and thus readily protonated, a key characteristic for positive mode electrospray ionization.

Experimental Design and Rationale

The analysis of an amine HCl salt by mass spectrometry requires careful consideration of the sample preparation and ionization technique. The HCl salt will readily dissociate in solution, and the primary species observed will be the protonated free base.[5]

Caption: Experimental workflow for the LC-MS/MS analysis of 1-(2-Fluorophenyl)piperazine HCl.

Part 1: Sample and Standard Preparation Protocol

The objective of this step is to prepare the 1-(2-Fluorophenyl)piperazine HCl sample in a solvent compatible with Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Materials:

  • 1-(2-Fluorophenyl)piperazine HCl analytical standard

  • LC-MS grade Methanol

  • LC-MS grade Water

  • Formic Acid (LC-MS grade)

  • Volumetric flasks and pipettes

  • Autosampler vials

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-(2-Fluorophenyl)piperazine HCl and dissolve it in 10 mL of methanol in a volumetric flask. This solution can be stored at 2-8°C when not in use.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with a mobile phase simulant (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).

  • Sample for Analysis: Further dilute the working standard to a final concentration of 100 ng/mL using the mobile phase simulant. This concentration is typically suitable for initial method development on modern LC-MS systems. The addition of a small amount of acid, such as formic acid, helps to ensure the analyte remains protonated and improves chromatographic peak shape.[6]

Part 2: LC-MS/MS Instrumentation and Protocol

This section details the instrumental parameters for the analysis of 1-(2-Fluorophenyl)piperazine. A liquid chromatography system is used to separate the analyte from any potential impurities before it enters the mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an Electrospray Ionization (ESI) source

LC Method:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Cone Gas Flow: 50 L/hr

  • MS1 Scan Range: m/z 50-300

  • MS2 (Product Ion Scan):

    • Precursor Ion: m/z 181.1

    • Collision Energy: 10-30 eV (optimization may be required)

    • Collision Gas: Argon

Expected Results and Discussion

Ionization and Precursor Ion

In positive ESI mode, 1-(2-Fluorophenyl)piperazine will be readily protonated. The HCl salt will dissociate in solution, and the free base will accept a proton, resulting in a protonated molecule [M+H]⁺.

  • Free Base (C₁₀H₁₃FN₂): Exact Mass = 180.1117

  • Protonated Molecule [M+H]⁺ (C₁₀H₁₄FN₂⁺): Expected m/z = 181.1196

Therefore, the primary ion observed in the full scan (MS1) spectrum will be at approximately m/z 181.1. This ion should be selected as the precursor for tandem mass spectrometry (MS/MS) analysis.

Fragmentation Pattern

Collision-induced dissociation (CID) of the protonated 1-(2-Fluorophenyl)piperazine (m/z 181.1) is expected to produce several characteristic fragment ions. The fragmentation primarily occurs at the C-N bonds of the piperazine ring.[7]

G parent [M+H]⁺ m/z 181.1 frag1 m/z 138.1 parent->frag1 -C₃H₅N frag2 m/z 119.0 parent->frag2 -C₄H₈N₂ frag3 m/z 95.1 parent->frag3 -C₆H₅F

Caption: Predicted fragmentation pathway of protonated 1-(2-Fluorophenyl)piperazine.

Interpretation of Key Fragments:

  • m/z 138.1: This fragment likely arises from the cleavage of the piperazine ring with the loss of a C₃H₅N neutral fragment.

  • m/z 119.0: This ion corresponds to the fluorophenyl group with a portion of the piperazine ring attached.[7]

  • m/z 95.1: This fragment represents the fluorophenyl cation (C₆H₄F⁺).

The presence of these characteristic fragment ions provides a high degree of confidence in the identification of 1-(2-Fluorophenyl)piperazine.

Data Summary

IonExpected m/zObserved m/z (Hypothetical)Description
[M+H]⁺181.1196181.1198Protonated molecule
Fragment 1138.0824138.0822Resulting from piperazine ring cleavage
Fragment 2119.0508119.0506Fluorophenylpiperazine fragment
Fragment 395.039995.0397Fluorophenyl cation

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometric analysis of 1-(2-Fluorophenyl)piperazine HCl. The described LC-MS/MS method, utilizing positive mode electrospray ionization, is shown to be a highly effective technique for the identification and structural characterization of this compound. The detailed explanation of the ionization process and the predicted fragmentation pathways offers researchers a robust framework for method development and data interpretation. The presented protocols are designed to be self-validating, ensuring reliable and reproducible results for professionals in drug development and related scientific fields.

References

  • Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed. Available at: [Link]

  • Mass spectral fragmentation pattern of the underivatized halogenated... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites - SciELO. Available at: [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues - 质谱学报. Available at: [Link]

  • Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PubMed Central. Available at: [Link]

  • 1-(2-Fluorophenyl)piperazine - MySkinRecipes. Available at: [Link]

  • 1-(2-Fluorophenyl)piperazine Hydrochloride - Pipzine Chemicals. Available at: [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. Available at: [Link]

  • 1-(p-Fluorophenyl)piperazine - the NIST WebBook. Available at: [Link]

  • 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE - SWGDrug. Available at: [Link]

  • US20100204470A1 - method for salt preparation - Google Patents.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC - PubMed Central. Available at: [Link]

  • HCL SALT - Chromatography Forum. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC Synthetic Drug Strategy. Available at: [Link]

  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode | ACS Omega. Available at: [Link]

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. Available at: [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - MDPI. Available at: [Link]

  • The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospr - Glen Jackson - West Virginia University. Available at: [Link]

  • Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt) - ResearchGate. Available at: [Link]

  • Do LC/MS Samples of Amine Salts Need to be Alkalinized Pre-Injection? - Reddit. Available at: [Link]

  • Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed. Available at: [Link]

Sources

Method

1-(2-Fluorophenyl)piperazine Hydrochloride for receptor binding assays

Application Note: Characterization of 1-(2-Fluorophenyl)piperazine Hydrochloride via Radioligand Competition Binding Assays Executive Summary 1-(2-Fluorophenyl)piperazine Hydrochloride (1-(2-FPP) HCl) is a synthetic phen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of 1-(2-Fluorophenyl)piperazine Hydrochloride via Radioligand Competition Binding Assays

Executive Summary

1-(2-Fluorophenyl)piperazine Hydrochloride (1-(2-FPP) HCl) is a synthetic phenylpiperazine derivative widely utilized in neuropharmacology as a serotonin receptor probe. Structurally analogous to the trazodone metabolite mCPP (1-(3-chlorophenyl)piperazine), 1-(2-FPP) exhibits a "promiscuous" binding profile with high affinity for 5-HT1A and 5-HT2C receptors and moderate affinity for


-adrenergic receptors.

This Application Note provides a rigorous, standardized protocol for determining the binding affinity (


) of 1-(2-FPP) HCl using competitive radioligand binding assays. It addresses critical solubility challenges specific to halogenated phenylpiperazine salts and outlines the mathematical framework for data validation.

Chemical & Pharmacological Profile

Before initiating assays, the researcher must understand the physicochemical behavior of the compound in aqueous buffers.

PropertySpecificationExperimental Implication
CAS Number 1011-16-1 (Free base) / 76835-09-1 (HCl)Verify salt form for MW calculations.
Molecular Weight 216.68 g/mol (HCl salt)Use this MW for molarity calculations, not the free base.
Solubility DMSO (>10 mg/mL), Water (Variable)Critical: Dissolve in DMSO first to prevent micro-precipitation in aqueous buffers.
Receptor Targets 5-HT1A (Agonist/Antagonist), 5-HT2CPrimary targets for screening.
pKa ~9.0 (Piperazine nitrogen)Compound is protonated at physiological pH (7.4).

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a competition binding assay designed to determine the


 and 

of 1-(2-FPP).

BindingAssayWorkflow Stock Stock Prep (10 mM in DMSO) Dilution Serial Dilution (10^-5 to 10^-11 M) Stock->Dilution 1:10 steps Incubation Equilibrium Incubation (60 min @ 27°C) Dilution->Incubation Competitor Membrane Membrane Prep (CHO-h5HT1A or Tissue) Membrane->Incubation Receptor Source Radioligand Radioligand Addition ([3H]-8-OH-DPAT) Radioligand->Incubation Tracer (~Kd) Harvest Filtration (GF/B) + Rapid Wash Incubation->Harvest Terminate Analysis Scintillation Counting & Data Fitting Harvest->Analysis CPM Data

Figure 1: Step-by-step workflow for the competitive binding assay of 1-(2-FPP) against a tritiated standard.

Detailed Protocols

Protocol A: Stock Solution Preparation

Rationale: Phenylpiperazine salts can be hygroscopic and prone to aggregation in pure water. DMSO ensures complete solubilization.

  • Weighing: Accurately weigh 2.17 mg of 1-(2-FPP) HCl.

  • Solubilization: Add 1.0 mL of 100% DMSO (molecular biology grade) to create a 10 mM master stock. Vortex for 30 seconds.

  • Storage: Aliquot into light-protected vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: 5-HT1A Competition Binding Assay

Target: Determination of


 for 1-(2-FPP) at the serotonin 5-HT1A receptor.[1]
Radioligand:

-8-OH-DPAT (Specific Activity ~100-170 Ci/mmol).

Materials:

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO

    
    , 0.5 mM EDTA, 0.1% Ascorbic Acid (pH 7.4). Note: Ascorbic acid prevents oxidation of the radioligand.
    
  • Receptor Source: Rat hippocampal membranes or CHO cells stably expressing h5-HT1A.[2]

  • Non-Specific Binding (NSB) Definer: 10

    
    M Serotonin (5-HT) or 10 
    
    
    
    M WAY-100635.

Step-by-Step Procedure:

  • Filter Pre-treatment: Soak GF/B glass fiber filters in 0.3% Polyethylenimine (PEI) for at least 1 hour at 4°C.

    • Expert Insight: PEI is a cationic polymer that neutralizes the negative charge of glass fibers, preventing the positively charged 1-(2-FPP) and radioligand from sticking to the filter (reducing high background).

  • Plate Setup (96-well format):

    • Total Binding (TB): 150

      
      L Buffer + 25 
      
      
      
      L Radioligand + 25
      
      
      L Vehicle (DMSO < 1%).
    • Non-Specific Binding (NSB): 150

      
      L Buffer + 25 
      
      
      
      L Radioligand + 25
      
      
      L Excess 5-HT (10
      
      
      M).
    • Experimental Wells: 150

      
      L Membrane suspension + 25 
      
      
      
      L Radioligand (final conc. ~1 nM) + 25
      
      
      L 1-(2-FPP) dilutions.
  • Dilution Series: Prepare 10-12 concentrations of 1-(2-FPP) ranging from

    
     M to 
    
    
    
    M in Assay Buffer.
  • Incubation: Incubate the plate for 60 minutes at 27°C (Room Temp) or 30 minutes at 37°C.

    • Note: 5-HT1A assays are often run at 27°C to preserve receptor stability and reduce off-rates.

  • Termination:

    • Rapidly filter contents through the PEI-treated GF/B filters using a cell harvester (e.g., Brandel or Tomtec).

    • Wash filters 3 times with 3 mL of ice-cold 50 mM Tris-HCl buffer.

  • Quantification:

    • Dry filters (if using melt-on scintillator) or place in vials.

    • Add liquid scintillation cocktail.

    • Count radioactivity (CPM) for 1-2 minutes per sample.

Data Analysis & Validation

To ensure scientific integrity, raw CPM data must be transformed correctly.

1. Calculate Specific Binding:



2. Non-Linear Regression: Fit the data to a one-site competition model using software like GraphPad Prism or SigmaPlot:



Where 

is the log concentration of 1-(2-FPP).

3. The Cheng-Prusoff Correction (Crucial): The


 is dependent on the radioligand concentration. You must convert it to the equilibrium dissociation constant (

) to report a valid physical constant:


  • 
     = Concentration of 
    
    
    
    -8-OH-DPAT used in the assay (nM).
  • 
     = Dissociation constant of 
    
    
    
    -8-OH-DPAT (determined previously via Saturation Binding, typically ~0.5 - 1.0 nM for 5-HT1A).

Interpretation of Results:

  • High Affinity:

    
     nM.[3][4]
    
  • Moderate Affinity:

    
     nM.
    
  • Low Affinity:

    
     nM.
    
  • Reference: 1-(2-FPP) typically exhibits

    
     values in the nanomolar range (20-100 nM)  for 5-HT1A, though it is less potent than the 5-HT1A selective antagonist WAY-100635.
    

Troubleshooting Guide

IssueProbable CauseSolution
High Non-Specific Binding (>20%) Filters not blocked; Radioligand sticking.Ensure filters are soaked in 0.3% PEI. Use siliconized tubes if sticking to plasticware occurs.
Incomplete Displacement 1-(2-FPP) precipitation.Check stock solubility. Ensure final DMSO concentration in the well is < 1%.
Hill Slope < 0.8 Negative cooperativity or multiple binding sites.1-(2-FPP) binds both 5-HT1A and 5-HT2C. Ensure the tissue source is specific (e.g., cloned cells) or use blockers for off-target receptors.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71360, 1-(2-Fluorophenyl)piperazine. Retrieved from [Link]

  • International Union of Basic and Clinical Pharmacology (IUPHAR). 5-HT1A Receptor Ligand Interactions. (Provides standard protocols for 8-OH-DPAT binding). Retrieved from [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. (The foundational paper for Ki calculation). Retrieved from [Link]

  • PDSP (Psychoactive Drug Screening Program). Protocol for Radioligand Binding Assays. (UNC Chapel Hill). Retrieved from [Link]

Sources

Application

Forensic Identification of 1-(2-Fluorophenyl)piperazine HCl

Executive Summary This guide provides a definitive technical protocol for the identification and differentiation of 1-(2-Fluorophenyl)piperazine (o-FPP) , typically encountered as the hydrochloride salt. o-FPP is a piper...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical protocol for the identification and differentiation of 1-(2-Fluorophenyl)piperazine (o-FPP) , typically encountered as the hydrochloride salt. o-FPP is a piperazine derivative often trafficked as a "party pill" component or "legal high" (mimicking MDMA), and serves as a key precursor/impurity in the synthesis of pharmaceutical antidepressants (e.g., trazodone).[1]

Forensic Challenge: The primary analytical challenge lies in distinguishing o-FPP from its regioisomers, 1-(3-fluorophenyl)piperazine (m-FPP) and 1-(4-fluorophenyl)piperazine (p-FPP) .[1] While mass spectral patterns are highly similar, definitive identification requires a multi-tiered approach utilizing chromatographic retention indices, specific ion ratios, and spectroscopic confirmation (FTIR/NMR).[1]

Chemical Identity & Properties

PropertyData
IUPAC Name 1-(2-Fluorophenyl)piperazine hydrochloride
Common Names o-FPP, 2-FPP, ortho-Fluorophenylpiperazine
CAS Number 1011-16-1 (HCl salt); 1011-15-0 (Free base)
Molecular Formula C₁₀H₁₃FN₂[1][2][3] · HCl
Molecular Weight 180.22 g/mol (Base); 216.68 g/mol (HCl salt)
Physical State White crystalline powder
Solubility Soluble in water, methanol; Free base soluble in DCM, ether

Analytical Workflow

The following directed acyclic graph (DAG) outlines the logical progression from seizure to confirmed identification.

FPP_Workflow Sample Seized Sample (Powder/Tablet) Screening Presumptive Screening (Color Tests) Sample->Screening Extraction L/L Extraction (pH > 10) Screening->Extraction Positive for 2° Amine GCMS GC-MS Analysis (EI, 70eV) Extraction->GCMS Isomer_Diff Isomer Differentiation (Retention Time & Ion Ratios) GCMS->Isomer_Diff m/z 138, 180 detected Confirmatory Confirmatory Spectroscopy (FTIR / NMR) Isomer_Diff->Confirmatory Ambiguous Topology Report Final Forensic Report Isomer_Diff->Report Clear Separation Confirmatory->Report

Figure 1: Analytical workflow for the forensic identification of o-FPP.

Sample Preparation

Causality: Piperazines are basic nitrogenous compounds. The HCl salt is water-soluble but not suitable for direct GC injection due to thermal instability of the salt form and column degradation. We must liberate the free base.

Protocol: Liquid-Liquid Extraction (LLE)[1]
  • Dissolution: Dissolve ~10 mg of sample in 1 mL deionized water.

  • Basification: Add 200 µL of 1.0 M NaOH (Target pH > 12).

    • Mechanism:[1][4][5] Deprotonates the piperazine nitrogen, rendering the molecule neutral and lipophilic.

  • Extraction: Add 2 mL of Dichloromethane (DCM) or Ethyl Acetate. Vortex for 30 seconds.

  • Separation: Centrifuge at 3000 rpm for 2 minutes. Collect the bottom organic layer.

  • Drying: Pass organic layer through anhydrous Sodium Sulfate (Na₂SO₄) to remove residual water.

  • Reconstitution: Evaporate to dryness under nitrogen stream; reconstitute in 1 mL Methanol for GC-MS.

Presumptive Color Tests

While not specific, these tests validate the functional group class (Secondary Amine).[1]

ReagentObservationMechanismSpecificity
Simon's Reagent Blue Reaction with secondary amine (piperazine ring)High for 2° amines; differentiates from primary amines (Amphetamine).[1]
NQS Reagent Orange-Red Nucleophilic attack on naphthoquinone ringGeneral for piperazines (BZP, TFMPP, FPP).[1]
Marquis No Reaction / PaleLack of activated aromatic ring systems like MDMANegative control.

GC-MS Analysis (The Core)

Instrument: Agilent 7890/5975 or equivalent. Column: Rtx-5MS or HP-5MS (30m x 0.25mm x 0.25µm).[1]

Mass Spectral Fragmentation (EI, 70eV)

The mass spectrum of o-FPP is characterized by a weak molecular ion and a dominant base peak resulting from the cleavage of the piperazine ring.

  • Molecular Ion (M+): m/z 180 (Intensity: ~35%)[1][3]

  • Base Peak: m/z 138 (Intensity: 100%)[1]

    • Mechanism:[1][4][5] Loss of C₂H₄N (imine fragment) from the piperazine ring. This is the "fingerprint" ion for phenylpiperazines.

  • Key Fragments:

    • m/z 122: (Fluoro-phenyl cation / Loss of C₃H₈N)

    • m/z 56: (C₃H₆N⁺, piperazine ring fragment)[1][5]

Fragmentation Pathway Diagram

Fragmentation M_Ion Molecular Ion [M]+ m/z 180 Base_Peak Base Peak [M - C2H4N]+ m/z 138 M_Ion->Base_Peak - 42 Da (Ring Cleavage) Frag_56 Piperazine Frag [C3H6N]+ m/z 56 M_Ion->Frag_56 Ring Fragmentation Frag_122 Fluoro-phenyl Cation m/z 122 Base_Peak->Frag_122 - NH2?

Figure 2: Proposed electron ionization fragmentation pathway for o-FPP.

Differentiation of Isomers (o-, m-, p-FPP)

This is the critical forensic step.[1] All three isomers share the m/z 180 and 138 ions.

  • Retention Time (RT): On a non-polar (5% phenyl) column, the elution order is typically determined by boiling point and steric shielding.[1]

    • o-FPP (2-FPP): Elutes first (Lowest RT). The ortho-fluorine creates steric shielding and an "ortho effect," reducing intermolecular interactions.

    • m-FPP (3-FPP): Elutes second.

    • p-FPP (4-FPP): Elutes last (Highest RT). Most polar/linear interaction with stationary phase.

  • Derivatization (Optional but Recommended):

    • Acylation with TFAA (Trifluoroacetic anhydride) or PFPA (Pentafluoropropionic anhydride) improves peak shape and separation resolution.[1]

    • Protocol: Incubate extract with 50 µL TFAA at 60°C for 20 mins.

Confirmatory Spectroscopy

FTIR (Fourier Transform Infrared Spectroscopy)

Sample: KBr Pellet (1% sample) or ATR (Diamond crystal) of the HCl salt .[1]

  • Amine Salt (N-H): Broad, multiple bands 2400–3000 cm⁻¹ (Ammonium N-H stretching).[1]

  • Aromatic C-H: Weak sharp bands > 3000 cm⁻¹.[6]

  • C-F Stretch: Strong band at 1230–1250 cm⁻¹ .

  • Fingerprint Region: The substitution pattern (ortho) yields specific out-of-plane (OOP) bending vibrations distinct from para (800-850 cm⁻¹) isomers.[1]

    • o-FPP: Look for a strong band near 750-760 cm⁻¹ (characteristic of 1,2-disubstituted benzene).[1]

Nuclear Magnetic Resonance (NMR)

NMR is the absolute method for isomer assignment if GC-MS retention time is ambiguous.

  • Solvent: D₂O or CD₃OD (for HCl salt).[1]

  • Aromatic Region (6.9 – 7.2 ppm):

    • p-FPP: Shows a symmetric AA'BB' (or AA'XX') coupling pattern (two distinct multiplets integrating to 2H each).[1]

    • o-FPP: Shows a complex ABCD -type multiplet pattern due to the lack of symmetry and magnetic non-equivalence of all 4 aromatic protons.

  • Piperazine Ring: Two triplets (or broad multiplets) around 3.2 – 3.5 ppm.[1]

References

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Version 3.11. Retrieved from [Link][1]

  • de Boer, D., et al. (2001).[1] Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market. Forensic Science International. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 1-(2-Fluorophenyl)piperazine HCl in Cell Culture

Introduction: Elucidating the Serotonergic Activity of 1-(2-Fluorophenyl)piperazine HCl 1-(2-Fluorophenyl)piperazine (2-FPP) is a psychoactive compound belonging to the phenylpiperazine class. Phenylpiperazines are a wel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Elucidating the Serotonergic Activity of 1-(2-Fluorophenyl)piperazine HCl

1-(2-Fluorophenyl)piperazine (2-FPP) is a psychoactive compound belonging to the phenylpiperazine class. Phenylpiperazines are a well-established structural motif in medicinal chemistry, known for their interaction with various neurotransmitter receptors, particularly serotonin (5-HT) receptors.[1][2] Understanding the specific receptor interaction profile of 2-FPP is crucial for its potential applications in neuroscience research and drug development. This compound and its analogs are frequently investigated for their effects on the central nervous system, with activities ranging from anxiolytic and antidepressant to potential antipsychotic properties.[3]

These application notes provide a comprehensive guide for researchers utilizing 1-(2-Fluorophenyl)piperazine HCl in cell-based assays to characterize its pharmacological profile. The protocols herein are designed to be robust and reproducible, enabling the detailed investigation of its effects on cell viability and its functional activity at specific serotonin receptor subtypes. The experimental workflows are grounded in established methodologies for studying G-protein coupled receptors (GPCRs) and are adaptable for both recombinant cell lines and primary neuronal cultures.

Physicochemical Properties and Stock Solution Preparation

A thorough understanding of the compound's physical and chemical properties is paramount for accurate and reproducible experimental results.

PropertyValueSource
Formal Name 1-(2-fluorophenyl)-piperazine, dihydrochloride[4]
Molecular Formula C₁₀H₁₃FN₂ • 2HCl[4]
Formula Weight 253.1 g/mol [4]
Solubility DMSO: 10 mg/mL, Ethanol: 10 mg/mL[4]
Storage -20°C[4]
Stability ≥ 5 years[4]
Protocol 1: Preparation of 1-(2-Fluorophenyl)piperazine HCl Stock Solution

Rationale: A concentrated, stable stock solution is essential for accurate serial dilutions and to minimize the concentration of the solvent (e.g., DMSO) in the final cell culture medium, which can have cytotoxic effects.

Materials:

  • 1-(2-Fluorophenyl)piperazine HCl powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of 1-(2-Fluorophenyl)piperazine HCl powder.

  • Add the appropriate volume of sterile DMSO to achieve a 10 mg/mL (approximately 39.5 mM) stock solution. For example, to prepare 1 mL of a 10 mg/mL stock, dissolve 10 mg of the compound in 1 mL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. Based on available data, the compound is stable for at least 5 years under these conditions.[4]

Part 1: Foundational Assays - Cytotoxicity and Neurite Outgrowth

Before investigating the specific neuropharmacological effects of 1-(2-Fluorophenyl)piperazine HCl, it is crucial to determine its general cytotoxicity profile in the cell lines of interest. This ensures that subsequent functional assays are performed at non-toxic concentrations.

Protocol 2: MTT Assay for Cell Viability

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. This protocol is essential for determining the concentration range of 1-(2-Fluorophenyl)piperazine HCl that does not induce significant cell death.

Cell Lines:

  • HEK293 cells: A human embryonic kidney cell line commonly used for expressing recombinant proteins, including GPCRs.[5]

  • SH-SY5Y cells: A human neuroblastoma cell line often used as an in vitro model for neuronal studies.[3]

  • Primary Cortical or Hippocampal Neurons: For more physiologically relevant data.[6][7]

Materials:

  • Selected cell line

  • Complete cell culture medium

  • 1-(2-Fluorophenyl)piperazine HCl stock solution (from Protocol 1)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well for HEK293 or SH-SY5Y) and allow them to adhere overnight.

  • Prepare serial dilutions of 1-(2-Fluorophenyl)piperazine HCl in complete culture medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.[3] Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.

  • Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Neurite Outgrowth Assay in Primary Neurons

Rationale: To assess the potential neurotrophic or neurotoxic effects of 1-(2-Fluorophenyl)piperazine HCl on neuronal morphology, a neurite outgrowth assay can be performed. This is particularly relevant when investigating compounds intended for neurological applications.

Experimental Workflow for Neurite Outgrowth Assay

workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_neurons Isolate & Culture Primary Neurons treat_cells Treat Neurons for 48h with 2-FPP HCl prep_neurons->treat_cells prep_compound Prepare Serial Dilutions of 2-FPP HCl prep_compound->treat_cells fix_stain Fix & Stain Neurons (e.g., with β-III tubulin) treat_cells->fix_stain acquire_images Acquire Images (Fluorescence Microscopy) fix_stain->acquire_images quantify Quantify Neurite Length & Branching acquire_images->quantify

Caption: Workflow for assessing the effect of 1-(2-Fluorophenyl)piperazine HCl on neurite outgrowth.

Procedure:

  • Culture primary hippocampal or cortical neurons on poly-D-lysine coated coverslips or plates.[4][8]

  • After 24 hours, treat the neurons with various non-toxic concentrations of 1-(2-Fluorophenyl)piperazine HCl (determined from the MTT assay).

  • Incubate for 48 hours.

  • Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • Stain the neurons with an antibody against a neuronal marker such as β-III tubulin, followed by a fluorescently labeled secondary antibody.

  • Acquire images using a fluorescence microscope.

  • Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).

Part 2: Functional Assays for Serotonin Receptor Activity

Arylpiperazines are known to interact with multiple serotonin receptor subtypes. The following protocols are designed to determine the functional activity (agonist or antagonist) of 1-(2-Fluorophenyl)piperazine HCl at specific 5-HT receptors.

Signaling Pathways of Key Serotonin Receptors

G_protein_pathways cluster_receptor Cell Membrane cluster_5HT1 5-HT1A Receptor cluster_5HT2 5-HT2A Receptor cluster_intracellular Intracellular Signaling Ligand 2-FPP HCl R_5HT1A 5-HT1A Ligand->R_5HT1A Binds R_5HT2A 5-HT2A Ligand->R_5HT2A Binds G_i Gαi R_5HT1A->G_i Activates G_q Gαq R_5HT2A->G_q Activates AC Adenylyl Cyclase G_i->AC Inhibits PLC Phospholipase C G_q->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release

Caption: Simplified signaling pathways for 5-HT1A and 5-HT2A receptors.

Protocol 4: Calcium Mobilization Assay for 5-HT2A Receptor Activation

Rationale: 5-HT2A receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium.[9][10] A calcium flux assay is a direct measure of this activation. This assay can determine if 2-FPP HCl acts as an agonist at the 5-HT2A receptor.

Cell Line: HEK293 cells stably expressing the human 5-HT2A receptor.[5]

Materials:

  • HEK293-5HT2A cells

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)[11]

  • Probenecid (optional, to prevent dye leakage)

  • 1-(2-Fluorophenyl)piperazine HCl

  • Serotonin (as a positive control agonist)

  • A 5-HT2A antagonist (e.g., ketanserin, for validation)

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed HEK293-5HT2A cells into black, clear-bottom plates and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

    • Remove the culture medium and add the loading buffer to the cells.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of 1-(2-Fluorophenyl)piperazine HCl and the positive control (serotonin) in assay buffer at a concentration 4-5 times the final desired concentration.

  • Measurement:

    • Place the plate in the fluorescence microplate reader.

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • Use the automated injector to add the compound dilutions to the wells.

    • Immediately begin recording the fluorescence intensity for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence (F/F₀) is plotted against time.

    • The peak fluorescence response is used to generate a dose-response curve.

    • Calculate the EC₅₀ value to determine the potency of 1-(2-Fluorophenyl)piperazine HCl as an agonist.

    • To test for antagonist activity, pre-incubate the cells with 2-FPP HCl before adding a known agonist like serotonin.

Protocol 5: cAMP Assay for 5-HT1A Receptor Activation

Rationale: 5-HT1A receptors are Gi-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12] This assay will determine if 2-FPP HCl has agonistic or antagonistic properties at the 5-HT1A receptor.

Cell Line: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.[13]

Materials:

  • CHO-5HT1A or HEK293-5HT1A cells

  • Assay buffer

  • Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels)

  • 1-(2-Fluorophenyl)piperazine HCl

  • A known 5-HT1A agonist (e.g., 8-OH-DPAT)

  • A known 5-HT1A antagonist (e.g., WAY-100635)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

  • Cell Stimulation (Agonist Mode):

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add serial dilutions of 1-(2-Fluorophenyl)piperazine HCl or a known agonist.

    • Add a fixed concentration of forskolin to all wells (except the basal control).

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis:

    • A decrease in the forskolin-stimulated cAMP level indicates agonist activity.

    • Generate a dose-response curve and calculate the EC₅₀ value.

    • For antagonist testing, pre-incubate with 2-FPP HCl before adding a known agonist. An antagonist will block the agonist-induced decrease in cAMP.

Expected Outcomes and Interpretation

AssayExpected Outcome for Agonist ActivityExpected Outcome for Antagonist ActivityInterpretation
Calcium Mobilization (5-HT2A) Dose-dependent increase in fluorescence.No change in fluorescence alone; blocks the effect of a known agonist.Determines if 2-FPP HCl activates or blocks Gq-coupled 5-HT2A receptors.
cAMP Assay (5-HT1A) Dose-dependent decrease in forskolin-stimulated cAMP levels.No change in cAMP alone; reverses the effect of a known agonist.Determines if 2-FPP HCl activates or blocks Gi-coupled 5-HT1A receptors.

Conclusion

The protocols outlined in these application notes provide a systematic approach to characterizing the cellular effects of 1-(2-Fluorophenyl)piperazine HCl. By first establishing a non-toxic concentration range and then proceeding to specific functional assays, researchers can build a comprehensive pharmacological profile of this compound. These data are essential for understanding its mechanism of action and for guiding further research into its potential as a modulator of the serotonergic system.

References

  • Kahn, R. S., & Wetzler, S. (1991). m-Chlorophenylpiperazine as a probe of serotonin function. Biological Psychiatry, 30(11), 1139-1166. [Link]

  • Lucki, I., Ward, H. R., & Frazer, A. (1989). Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. Journal of Pharmacology and Experimental Therapeutics, 249(1), 155-164. [Link]

  • Innoprot. 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays. [Link]

  • Pottie, E., & Stove, C. P. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]

  • DTIC. (n.d.). Establishing a Protocol to Culture Primary Hippocampal Neurons. [Link]

  • Al-Musa, A., et al. (2018). A chemical genetic approach identifies piperazine antipsychotics as promoters of CNS neurite growth on inhibitory substrates. eNeuro, 5(5), ENEURO.0223-18.2018. [Link]

  • Singh, S., et al. (2020). Serotonin 2A (5-HT2A) receptor affects cell–matrix adhesion and the formation and maintenance of stress fibers in HEK293 cells. Scientific Reports, 10(1), 21666. [Link]

  • Jensen, A. A., et al. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochemical Pharmacology, 175, 113870. [Link]

  • Wiatrowska, K., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(16), 4825. [Link]

  • Wójtowicz, A. M., & Wnuk, M. (2021). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Biomedicine & Pharmacotherapy, 144, 112297. [Link]

  • ZORA. (n.d.). Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Fluorophenyl)piperazine Hydrochloride

Introduction: The Critical Path to 2-FPP 1-(2-Fluorophenyl)piperazine (2-FPP) is a pivotal pharmacophore in medicinal chemistry, serving as the key intermediate for atypical antipsychotics such as Risperidone and Paliper...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Path to 2-FPP

1-(2-Fluorophenyl)piperazine (2-FPP) is a pivotal pharmacophore in medicinal chemistry, serving as the key intermediate for atypical antipsychotics such as Risperidone and Paliperidone .

While multiple synthetic routes exist, the Nucleophilic Aromatic Substitution (SNAr) of 1,2-difluorobenzene with piperazine is the industry standard due to atom economy and scalability. However, this route is plagued by two main failure modes:[]

  • Bis-Arylation: Formation of the impurity N,N'-bis(2-fluorophenyl)piperazine.[]

  • Salt Hygroscopicity: Formation of "sticky" hydrochloride salts due to improper solvent selection.[]

This guide provides a self-validating protocol to overcome these bottlenecks.

Module 1: Reaction Optimization (The Upstream)

The Chemistry: SNAr Mechanism

The reaction relies on the "Element Effect" in SNAr.[2] Fluorine is the most reactive leaving group in this mechanism because its high electronegativity lowers the energy of the transition state (Meisenheimer complex).

Substrate Selection: We recommend 1,2-difluorobenzene over 1-chloro-2-fluorobenzene.[]

  • Reasoning: In 1-chloro-2-fluorobenzene, the piperazine will preferentially attack the carbon bearing the fluorine (due to the element effect), leading to 1-(2-chlorophenyl)piperazine (the wrong product). Using 1,2-difluorobenzene ensures that displacing either halogen yields the correct target.[]

ReactionPathway SM1 1,2-Difluorobenzene Inter Meisenheimer Complex SM1->Inter + Piperazine Pip Piperazine (Nucleophile) Pip->Inter Prod 1-(2-Fluorophenyl)piperazine (Target) Inter->Prod - HF Impurity N,N'-bis(2-fluorophenyl)piperazine (Bis-Impurity) Prod->Impurity + 1,2-DFB (If Piperazine is low)

Figure 1: Reaction pathway showing the critical bifurcation point where low piperazine concentration leads to the bis-aryl impurity.

Troubleshooting Guide: Reaction Phase
SymptomDiagnosisRoot CauseCorrective Action
High Bis-Impurity (>5%) LC-MS shows peak at M+ ~274Stoichiometry Failure. The product (secondary amine) competes with piperazine for the substrate.[]Increase Piperazine Load. Use 5.0 equivalents of piperazine. This statistically overwhelms the product, ensuring the substrate reacts only with free piperazine.
Low Conversion (<50%) Starting material remains after 24hInsufficient Temperature. 1,2-difluorobenzene is not strongly activated (lacks -NO2).[]Increase Heat. Run the reaction neat (solvent-free) or in DMSO at 120–140°C . SNAr on unactivated rings requires high energy.[]
Dark/Tarred Reaction Black viscous mixtureOxidative Degradation. Inert Atmosphere. Perform reaction strictly under Nitrogen or Argon.[] Piperazine oxidizes at high temps.[]

Module 2: Workup & Purification (The Downstream)

The challenge here is separating the excess piperazine (used to drive the reaction) from the product.

The Protocol: Partition Logic
  • Quench: Pour the reaction mixture into water.

  • Extraction: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[]

  • The Critical Wash: Wash the organic layer 3x with water.[]

    • Mechanism:[][2][3][4][5][6] Piperazine is highly water-soluble (LogP -1.17).[] 2-FPP is lipophilic (LogP ~2.0).[] Water washes quantitatively remove the 4.0 equivalents of excess piperazine.[]

WorkupLogic Mix Reaction Mixture (Product + Excess Piperazine + HF salts) Quench Quench in Water Mix->Quench Extract Extract with EtOAc Quench->Extract OrgLayer Organic Layer (Product + Trace Piperazine) Extract->OrgLayer AqLayer Aqueous Layer (Excess Piperazine + Salts) Extract->AqLayer Wash Water Wash (3x) OrgLayer->Wash Wash->AqLayer Removes Piperazine PureOrg Pure Organic Phase (2-FPP Free Base) Wash->PureOrg

Figure 2: Purification logic relying on the differential solubility of piperazine (hydrophilic) vs. 2-FPP (lipophilic).

Troubleshooting Guide: Workup Phase

Q: My organic layer is an emulsion. How do I break it?

  • A: This is common when using basic amines.[] Add saturated brine to the aqueous phase to increase ionic strength.[] If that fails, filter the biphasic mixture through a pad of Celite to break surface tension.

Q: I still see piperazine in my NMR after washing.

  • A: You likely saturated your water layer.[] Ensure the volume of the water wash is at least 1:1 with the organic layer. Do not rely on brine for the first wash; use pure water to maximize piperazine solubility.[]

Module 3: Salt Formation (The Final Form)

The user requested the Hydrochloride salt. This step is where yield is often lost to "oiling out" (formation of a liquid gum instead of a crystal).

Standardized Protocol: Anhydrous Precipitation[1]
  • Dissolution: Dissolve the free base oil (from Module 2) in anhydrous Ethanol (EtOH) or Ethyl Acetate (EtOAc) (5 volumes).

  • Acidification: Add 4M HCl in Dioxane or HCl gas slowly at 0°C.

    • Avoid Aqueous HCl: Using concentrated aqueous HCl (37%) introduces water, which makes the salt hygroscopic and difficult to dry.

  • Crystallization: If a precipitate does not form immediately, add Diethyl Ether or MTBE (anti-solvent) dropwise until turbidity appears.[]

  • Filtration: Filter under Nitrogen (to prevent moisture absorption).[]

Troubleshooting Guide: Crystallization
IssueSolution
Product "Oils Out" The solvent is too polar or contains water.[] Re-dissolve the oil in hot Ethanol, add a seed crystal, and cool slowly to 4°C.
Sticky/Hygroscopic Solid The salt has absorbed atmospheric moisture. Dry in a vacuum oven at 40°C over P2O5 for 24 hours.
Pink Discoloration Oxidation of the piperazine ring.[] Recrystallize from Ethanol/Activated Carbon to remove colored impurities.[]

Summary of Validated Parameters

ParameterRecommendationRationale
Stoichiometry 1:5 (Substrate:Piperazine)Suppresses bis-aryl impurity formation.[]
Temperature 120°C - 130°CRequired for SNAr on unactivated difluorobenzene.[]
Solvent (Reaction) Neat (None) or DMSOMaximizes concentration and kinetics.
Solvent (Salting) EtOAc/EtOH + Anhydrous HClPrevents hygroscopic gum formation.[]

References

  • Synthesis of Piperazine Derivatives (General SnAr Kinetics)

    • Title: A General and Convenient Synthesis of N-Aryl Piperazines.[]

    • Source:Tetrahedron Letters (via ScienceDirect/ResearchGate).[]

    • Context: Establishes the necessity of excess amine in SnAr reactions to prevent poly-substitution.
    • URL:

  • Impurity Profile of Risperidone Intermediates

    • Title: Impurity profiling of Risperidone and its intermediates.[]

    • Source:Journal of Pharmaceutical and Biomedical Analysis.
    • Context: Identifies the bis-fluorophenyl piperazine as a critical impurity to control.
    • URL:

  • Patents on 1-(2-Fluorophenyl)

    • Title: Process for the preparation of 1-(2-fluorophenyl)piperazine.[][7][8]

    • Source: US Patent 4342870A (and related EP patents).[]

    • Context: Describes the industrial standard using 1,2-difluorobenzene and melt (ne
    • URL:

  • Mechanistic Insight (Element Effect)

    • Title: The Element Effect in Nucleophilic Aromatic Substitution.[][2]

    • Source:Journal of the American Chemical Society.[]

    • Context: Explains why Fluorine is the preferred leaving group over Chlorine in this specific synthesis.
    • URL:

Sources

Optimization

Optimizing reaction conditions for N-arylation of piperazine

Ticket ID: N-ARYL-PIP-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Reaction Conditions for Mono-N-Arylation of Piperazine Welcome to the Technical Support Center You have re...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: N-ARYL-PIP-OPT

Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Reaction Conditions for Mono-N-Arylation of Piperazine

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for piperazine functionalization. This guide is structured to address the specific failure modes encountered when coupling piperazine with aryl halides. Unlike simple amines, piperazine presents a unique "Janus-faced" challenge: it has two identical nucleophilic sites, leading to competitive bis-arylation, and its high polarity complicates purification.

Below you will find optimized workflows, decision matrices, and specific protocols derived from high-throughput screening and mechanistic studies.

Phase 1: Diagnostic & Strategy Selection

Before optimizing a specific catalyst, you must select the correct mechanistic pathway based on your electrophile. Do not default to Palladium catalysis if simple thermodynamics works in your favor.

Decision Matrix: Pathway Selection

ReactionPathway Start Start: Analyze Aryl Halide (Ar-X) ElecDef Is Ar-X Electron Deficient? (e.g., Nitro, Cyano, Pyridine) Start->ElecDef Check Electronics ElecRich Is Ar-X Electron Rich/Neutral? (e.g., OMe, Alkyl, simple Phenyl) Start->ElecRich SNAr Pathway A: SNAr (Nucleophilic Aromatic Substitution) ElecDef->SNAr Yes PdCat Pathway B: Buchwald-Hartwig (Pd-Catalyzed Cross-Coupling) ElecRich->PdCat Yes SNAr_Cond Conditions: Base: K2CO3 or DIPEA Solvent: DMSO, DMF, or MeCN Temp: 80-120°C SNAr->SNAr_Cond Pd_Cond Conditions: Cat: Pd2(dba)3 / RuPhos Base: NaOtBu or LHMDS Solvent: Dioxane or Toluene PdCat->Pd_Cond

Figure 1: Strategic decision tree for selecting the optimal reaction pathway based on aryl halide electronics.

Phase 2: Troubleshooting & Optimization Modules
Ticket #001: The "Bis-Arylation" Trap

Issue: "I am aiming for the mono-aryl product, but I keep isolating significant amounts of the


-bis-aryl byproduct."

Root Cause Analysis: Piperazine is a small, unhindered diamine. Once the first aryl group is attached, the remaining secondary amine (


-arylpiperazine) is often more nucleophilic than the starting material (especially if the aryl group is electron-rich), leading to a runaway reaction.

Corrective Protocol (The RuPhos Standard): To enforce selectivity, we utilize a catalyst system with extreme steric bulk that physically impedes the binding of the already-arylated product.

VariableRecommendationScientific Rationale
Ligand RuPhos (or BrettPhos)RuPhos is a bulky biaryl monophosphine. Its steric bulk creates a "pocket" that accommodates the small piperazine but rejects the larger mono-arylated product [1].
Stoichiometry Piperazine (3.0 - 5.0 equiv) Statistical forcing. By flooding the reaction with starting material, the probability of the catalyst encountering a mono-arylated product approaches zero.
Pd Source Pd₂(dba)₃ or Pd(OAc)₂ Pre-catalysts that generate Pd(0) in situ. Use a 1:2 ratio of Pd:Ligand to prevent formation of inactive Pd-black.
Addition Order Reverse Addition Slowly add the Aryl Halide to a stirring solution of Catalyst + Excess Piperazine.

Experimental Workflow (Self-Validating):

  • Charge flask with Pd₂(dba)₃ (1 mol%) and RuPhos (2 mol%).

  • Add dry Dioxane or Toluene.

  • Validation Step: Stir at room temp for 1-2 minutes. The solution should turn a clear ruby-red or orange (active catalyst formation). If it stays black/turbid, your solvent is wet or the ligand is oxidized.

  • Add Piperazine (4.0 equiv) and NaOtBu (1.5 equiv).

  • Heat to 80°C.

  • Monitor by LCMS at 1 hour. (RuPhos systems are often complete in <2 hours).

Ticket #002: Reaction Stalled (Low Conversion)

Issue: "The reaction starts but stops at 40% conversion. Adding more catalyst doesn't help."

Root Cause Analysis: This is typically due to Catalyst Poisoning or Base Insolubility . Piperazine can act as a chelating ligand, potentially sequestering Pd off-cycle if the phosphine ligand dissociates.

Troubleshooting Guide:

  • Q: Did the reaction mixture turn black immediately?

    • Diagnosis: Rapid Pd precipitation (Pd-black).

    • Fix: Increase Ligand:Pd ratio to 2.5:1 or 3:1. Ensure rigorous degassing (sparge with Argon for 15 mins). Oxygen is the enemy of monodentate phosphines like RuPhos.

  • Q: Is the base sitting as a rock at the bottom?

    • Diagnosis: Surface area limitation.

    • Fix: If using Cs₂CO₃ (common for sensitive substrates), it must be finely ground or used with a phase transfer catalyst (18-crown-6). Alternatively, switch to soluble bases like LHMDS (Lithium Hexamethyldisilazide) or NaOtBu (Sodium tert-butoxide), which are superior for Buchwald-Hartwig aminations [2].

  • Q: Are you using an Aryl Chloride?

    • Diagnosis: Oxidative addition is too slow.

    • Fix: Switch to BrettPhos or XPhos , which are designed specifically for activating unreactive aryl chlorides [3].

Ticket #003: Purification (Separating Product from Excess Piperazine)

Issue: "I used 5 equivalents of piperazine to get selectivity, but now I can't separate the product from the excess starting material. They streak together on silica."

Solution: The "Phase-Switch" Workup Do not rely on standard flash chromatography immediately. Use the extreme polarity of piperazine against it.

Protocol A: The Aqueous Wash (For Hydrophobic Products)

  • Dilute reaction mixture with Ethyl Acetate (EtOAc).

  • Wash 5 times with Water (not brine). Piperazine is highly water-soluble (Partition Coefficient logP < 0).

  • Validation: Check the pH of the aqueous wash. It should be basic (~pH 11). Continue washing until the aqueous layer is neutral.

  • The organic layer now contains only your N-aryl product and ligand.

Protocol B: The Hexahydrate Crash (Green Chemistry) If working on a larger scale (>5g):

  • Add water to the crude reaction mixture (approx 1 mL per gram of piperazine).

  • Add isooctanol or a similar water-insoluble alcohol.[1]

  • Cool to 10°C.

  • Result: Piperazine precipitates as Piperazine Hexahydrate , which can be filtered off.[1] The filtrate contains your product [4].

Ticket #004: Green Chemistry & Scale-Up

Issue: "We need to scale this to 100g. Toluene and Dioxane are flagged by EHS."

Alternative: SNAr in Water/Surfactant If your aryl halide is electron-deficient (e.g., 4-fluoronitrobenzene), you can eliminate organic solvents entirely.

Protocol:

  • Surfactant: TPGS-750-M or HPMC (Hydroxypropyl methylcellulose).

  • Solvent: Water (with 2% surfactant).

  • Conditions: Mix Ar-X and Piperazine (1.1 equiv) with Et₃N. Stir at 45°C.

  • Mechanism: The surfactant forms nanomicelles that act as hydrophobic micro-reactors, concentrating the reagents and accelerating the rate [5].

References
  • Maiti, D., et al. (2011). "Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions." Chemical Science.

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Fors, B. P., et al. (2008).[2][3] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates." Journal of the American Chemical Society.[3][4]

  • BenchChem Tech Support. (2025). "Purification of Piperazine-Containing Compounds." BenchChem Technical Guides.

  • Isley, N. A., et al. (2013). "Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC." Green Chemistry.

For further assistance, please submit a log of your LCMS data and reagent lot numbers to the support queue.

Sources

Troubleshooting

Technical Support Center: High-Purity ortho-Fluorophenylpiperazine (o-FPP) HCl

Status: Operational Ticket ID: FPP-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Advanced Purification Protocols & Troubleshooting for o-FPP HCl Executive Summary 1-(2-Flu...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: FPP-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Advanced Purification Protocols & Troubleshooting for o-FPP HCl

Executive Summary

1-(2-Fluorophenyl)piperazine hydrochloride (o-FPP HCl) is a critical intermediate in the synthesis of psychotropic pharmaceutical agents (e.g., fluphenazine, trazodone). Achieving pharmaceutical-grade purity (>99.5%) is often hindered by persistent impurities such as unreacted 2-fluoroaniline, regioisomers, and oxidation byproducts.

This guide moves beyond standard textbook recipes, offering a self-validating purification system based on thermodynamic solubility differentials and pKa-dependent extraction logic.

Module 1: The Purification Decision Matrix

Before initiating any protocol, determine your impurity profile. Blind recrystallization often fails to remove structurally similar amines.

PurificationWorkflow Start Crude o-FPP HCl (Purity < 95%) Analysis 1. Impurity Profiling (HPLC / TLC) Start->Analysis Decision1 Is 2-Fluoroaniline present > 0.5%? Analysis->Decision1 Action_AcidBase Protocol A: pH-Swing Extraction (pKa Separation) Decision1->Action_AcidBase Yes Decision2 Is the product colored (Pink/Brown)? Decision1->Decision2 No Action_AcidBase->Decision2 Action_Carbon Protocol B: Activated Carbon Scavenging Decision2->Action_Carbon Yes Action_Cryst Protocol C: Thermodynamic Recrystallization Decision2->Action_Cryst No Action_Carbon->Action_Cryst Final High Purity o-FPP HCl (>99.5%) Action_Cryst->Final

Figure 1: Strategic workflow for targeted impurity removal based on initial characterization.

Module 2: Critical Troubleshooting & FAQs

Category A: Impurity Removal (The "Aniline" Problem)

Q: I have recrystallized three times, but the 2-fluoroaniline impurity persists. Why?

A: Recrystallization relies on solubility differences. Unfortunately, 2-fluoroaniline and o-FPP often co-crystallize due to structural similarities. You must exploit their pKa differences using a "pH-Swing" wash before salt formation.

  • The Science:

    • Piperazine (Secondary Amine): pKa ≈ 9.8 (highly basic).

    • 2-Fluoroaniline (Aromatic Amine): pKa ≈ 4.6 (weakly basic).

    • The Fix: At pH 5.5–6.0, the piperazine moiety remains protonated (water-soluble cation), while the aniline exists largely as a free base (organic-soluble).

Protocol A: The pH-Swing Wash

  • Dissolve crude o-FPP in water.

  • Adjust pH to 5.5 using dilute HCl or NaOH.

  • Extract with Dichloromethane (DCM) or Toluene.

    • Result: The non-protonated 2-fluoroaniline migrates into the organic layer. The o-FPP remains in the aqueous layer.

  • Separate layers. Basify the aqueous layer to pH >12 to recover pure o-FPP free base, then convert to HCl salt.

Category B: Crystallization Dynamics

Q: My product is "oiling out" instead of crystallizing. How do I fix this?

A: Oiling out occurs when the product separates as a liquid phase before it can nucleate as a solid. This is common in high-polarity solvents like water or pure methanol.

Troubleshooting Table: Solvent System Selection

Solvent SystemSuitabilityMechanismRecommendation
Water LowHigh solubility; risk of hydrate formation.Avoid as primary solvent.
Ethanol (Abs.) High Moderate solubility; promotes slow crystal growth.Gold Standard.
IPA / HCl MediumLow solubility; creates immediate precipitation (amorphous).Use only for final salt formation, not purification.
EtOH + EtOEc High "Anti-solvent" method.Dissolve in hot EtOH, add Ethyl Acetate until turbid.

Protocol C: Anti-Solvent Recrystallization

  • Dissolve 10g crude o-FPP HCl in the minimum amount of boiling Ethanol (approx. 50-60 mL) .

  • Optional: Add 0.5g Activated Carbon, stir for 10 min, and filter hot (removes color).

  • Allow the solution to cool to 40°C.

  • Slowly add Ethyl Acetate or Acetone dropwise until a persistent cloudiness appears.

  • Cool slowly to 0-5°C with gentle stirring.

  • Filter and wash with cold Ethyl Acetate.

Category C: Salt Stoichiometry & Stability

Q: The melting point is inconsistent (ranges from 180°C to 240°C). What is happening?

A: You are likely producing a mixture of the Monohydrochloride and Dihydrochloride salts. Phenylpiperazines can accept two protons (one on each nitrogen), but the N4 nitrogen (distal) is significantly more basic.

  • Monohydrochloride: The stable, preferred pharmaceutical form.

  • Dihydrochloride: Highly hygroscopic and acidic; often forms if excess HCl gas is used.

The Fix:

  • Control stoichiometry. Use exactly 1.05 equivalents of HCl (e.g., 1.25 M HCl in Ethanol) relative to the free base.

  • If the melting point is too high (>240°C), you likely have the dihydrochloride. Recrystallize from Ethanol containing 1% Triethylamine to neutralize the excess proton and revert to the monohydrochloride form.

Module 3: Visualization of Chemical Logic

Understanding the acid-base extraction is critical for removing the starting material.

AcidBaseLogic Mixture Mixture: o-FPP (pKa ~9.8) 2-Fluoroaniline (pKa ~4.6) Acidify Acidify to pH 5.5 Mixture->Acidify Separation Liquid-Liquid Extraction (Water / DCM) Acidify->Separation OrgLayer Organic Layer (DCM) Contains: 2-Fluoroaniline (Neutral Species) Separation->OrgLayer Impurity Removal AqLayer Aqueous Layer (Water) Contains: o-FPP Cation (Protonated) Separation->AqLayer Product Retention Basify Basify Aq. Layer (pH > 12) & Extract AqLayer->Basify Product Pure o-FPP Free Base Basify->Product

Figure 2: pKa-dependent separation logic. At pH 5.5, the target molecule is ionic (water-soluble) while the impurity is neutral (solvent-soluble).

Module 4: Analytical Validation

Do not assume purity based on appearance. Use these markers:

  • HPLC: C18 Column, Gradient Acetonitrile/Water (0.1% TFA).

    • Target: o-FPP Retention Time ~4.5 min.

    • Impurity: 2-Fluoroaniline Retention Time ~6.2 min (less polar).

  • 1H NMR (D2O):

    • Look for the aromatic region integration (4 protons).

    • Check for the disappearance of the aniline N-H broad singlet (usually ~3.5-4.0 ppm in DMSO-d6) which should be absent in the pure piperazine product.

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[1] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[2] (Validates pKa data for extraction logic).

  • Patent US6028195A. (2000). Piperazine derivatives and process for the preparation thereof.

Disclaimer: This guide is for research purposes only. All procedures should be performed by qualified personnel in a fume hood wearing appropriate PPE.

Sources

Optimization

Best practices for storing and handling 1-(2-Fluorophenyl)piperazine HCl

Technical Support Center: 1-(2-Fluorophenyl)piperazine Hydrochloride (1,2-FPP HCl) Introduction: Know Your Compound As researchers, we often treat reagents as static inputs. However, 1-(2-Fluorophenyl)piperazine Hydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Fluorophenyl)piperazine Hydrochloride (1,2-FPP HCl)

Introduction: Know Your Compound

As researchers, we often treat reagents as static inputs. However, 1-(2-Fluorophenyl)piperazine Hydrochloride (1,2-FPP HCl) is a dynamic chemical entity. It is a phenylpiperazine derivative often used as a serotonin receptor ligand or a metabolic standard for drugs like trazodone.

Critical Distinction: You are handling the Hydrochloride Salt (HCl) , not the free base.

  • CAS (HCl): 1011-16-1 (Monohydrochloride) or 76835-09-1 (Dihydrochloride)

  • CAS (Free Base): 1011-15-0[1]

  • Why this matters: The HCl salt is significantly more water-soluble but introduces hygroscopicity and acidity that the free base does not possess. Treating them identically will lead to experimental failure.

Part 1: Critical Storage Protocols (The "Pre-Experiment" Phase)

Q: My powder has turned into a sticky gum. Is it still usable? A: Likely not for quantitative work. This "gumming" is caused by hygroscopicity . The HCl salt lattice eagerly absorbs atmospheric moisture. This water absorption alters the molecular weight (MW) of your solid, making stoichiometric calculations inaccurate. If the gum has turned yellow/brown, oxidative degradation has occurred, and the batch should be discarded.

Best Practice Storage Protocol:

  • Temperature: Store at -20°C for long-term stability (>1 month). Room temperature (<25°C) is acceptable for short-term use (<2 weeks) if kept dry.

  • Atmosphere: The vial must be sealed under low humidity. Ideally, flush with Argon or Nitrogen before resealing.

  • Desiccation: Always store the primary vial inside a secondary container (desiccator) with active desiccant (e.g., Drierite or Silica Gel).

Visualization: Storage Decision Tree

StorageProtocol Start Receive Shipment (1,2-FPP HCl) CheckState Check Physical State Start->CheckState Solid White/Off-White Powder CheckState->Solid Goo Sticky/Yellow Gum CheckState->Goo Usage Intended Usage Time Solid->Usage Discard Discard/Recrystallize Goo->Discard ShortTerm < 2 Weeks Usage->ShortTerm LongTerm > 1 Month Usage->LongTerm RT_Store Store at RT (<25°C) in Desiccator ShortTerm->RT_Store Freezer_Store Store at -20°C Sealed & Desiccated LongTerm->Freezer_Store

Figure 1: Decision logic for assessing compound integrity and selecting storage conditions to prevent hydrolytic or oxidative degradation.

Part 2: Solubilization & Stock Solution Management

Q: What is the best solvent? I see conflicting data. A: Solubility depends heavily on the salt form. The HCl salt is polar.

Solubility Data Table

SolventSolubility Limit (Approx.)StabilityNotes
Water ~50 mg/mLLow (<24 hrs)Prone to hydrolysis/microbial growth. Acidic pH.
DMSO ~10-20 mg/mLHigh (Months at -20°C)Recommended for Stock. Freezes at 18.5°C.
Ethanol ~1-5 mg/mLModerateLower solubility than DMSO. Evaporation risk.
PBS <5 mg/mLLowPhosphate ions may precipitate with high conc. of salt.

Q: My stock solution turned yellow after a week. Why? A: Oxidation of the piperazine nitrogen. Piperazine rings are susceptible to oxidation, forming N-oxides or ring-opening products when exposed to light and oxygen.

Protocol: Creating a Robust Stock Solution

  • Weighing: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold powder.

  • Solvent Choice: Use anhydrous, molecular-sieve-dried DMSO .

  • Dissolution: Vortex vigorously. If particles persist, sonicate for 30 seconds at <40°C.

  • Aliquot: Do not store one large bottle. Divide into single-use aliquots (e.g., 50 µL) in amber tubes to protect from light.

  • Freeze: Store aliquots at -20°C or -80°C. Avoid freeze-thaw cycles.

Visualization: Solubilization Workflow

Solubilization Solid Solid 1,2-FPP HCl Weigh Weigh (Low Humidity) Solid->Weigh Solvent Add DMSO (Anhydrous) Weigh->Solvent Mix Vortex / Sonicate Solvent->Mix Check Clear Solution? Mix->Check Aliquot Aliquot into Amber Vials Check->Aliquot Yes Filter 0.22µm Filter (If needed) Check->Filter No (Particulates) Freeze Freeze -20°C Aliquot->Freeze Filter->Aliquot

Figure 2: Workflow for preparing stable stock solutions, emphasizing light protection and freeze-thaw avoidance.

Part 3: Troubleshooting Experimental Anomalies

Q: I added the drug to my cell culture, and the media turned yellow/clear immediately. Is it toxic? A: It might be Acidification , not toxicity. You are adding a Hydrochloride (HCl) salt.[2]

  • Mechanism: Dissolving 1,2-FPP HCl releases protons (

    
    ). If your stock concentration is high and the buffering capacity of your media (e.g., DMEM) is low, the pH will drop rapidly.
    
  • Indicator: Phenol red in media turns yellow at acidic pH.

  • Fix: Neutralize your stock solution or use a higher capacity buffer (HEPES) in your media. Check the pH of your highest concentration dose before adding it to cells.

Q: I see crystals in my buffer after dilution. A: This is "Salting Out" or Solubility Shock.

  • Cause: Diluting a high-concentration DMSO stock (e.g., 20mM) directly into a high-salt buffer (like PBS or Tyrode's) can cause the compound to crash out, especially if the temperature is cold (4°C).

  • Fix:

    • Perform serial dilutions in DMSO first, keeping the DMSO concentration constant.

    • Warm the buffer to 37°C before adding the compound.

    • Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity, but high enough to keep the drug soluble during the mixing phase.

Part 4: Identity Verification & Safety

If you suspect your compound has degraded, verify its identity using these physical constants:

  • Melting Point (HCl Salt): ~188°C - 192°C [1][5]. (Note: The free base melts much lower or is liquid; a low MP indicates hydrolysis).

  • Appearance: White crystalline powder.[3] Yellowing indicates oxidation.

Safety Profile:

  • Hazards: Acute Toxicity (Oral), Skin/Eye Irritant [3][7].[1][4]

  • PPE: Wear nitrile gloves, safety goggles, and use a dust mask or fume hood. The powder is fine and easily inhaled.

References

  • TCI Chemicals. 1-(2-Fluorophenyl)piperazine Hydrochloride Product Specifications. (CAS 1011-16-1).[5][6] Retrieved from

  • Cayman Chemical. 1-(2-Fluorophenyl)piperazine (hydrochloride) Product Information. (Item No. 21954). Retrieved from

  • Sigma-Aldrich. 1-(2-Fluorophenyl)piperazine Safety Data Sheet. (CAS 1011-15-0 / 1011-16-1). Retrieved from

  • PubChem. 1-(2-Fluorophenyl)piperazine Compound Summary. (CID 70529). Retrieved from

  • LabPro Inc. 1-(2-Fluorophenyl)piperazine Hydrochloride Properties.[5] Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: 1-(3-Chlorophenyl)piperazine hydrochloride (Analogous Handling). Retrieved from

  • NIH National Library of Medicine. GHS Classification for Fluorophenylpiperazines. Retrieved from

Sources

Troubleshooting

Technical Support Center: A Guide to Interpreting Complex NMR Spectra of 1-(2-Fluorophenyl)piperazine Derivatives

Welcome to the technical support center for the NMR analysis of 1-(2-fluorophenyl)piperazine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the u...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the NMR analysis of 1-(2-fluorophenyl)piperazine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges presented by the NMR spectra of this important class of compounds. The inherent structural complexities, including conformational dynamics and the influence of the ortho-fluorine substituent, often lead to spectra that are far from straightforward.

This center is structured to provide rapid answers to common questions and in-depth troubleshooting for more complex spectral interpretation issues. Our goal is to equip you with the foundational knowledge and practical protocols to confidently elucidate the structure and understand the dynamic behavior of your 1-(2-fluorophenyl)piperazine derivatives.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise during the NMR analysis of these compounds.

Q1: Why do the piperazine protons in my ¹H NMR spectrum appear as broad, complex multiplets instead of clean triplets?

A1: The complexity and broadening of the piperazine proton signals are typically due to a combination of factors. Firstly, the piperazine ring is not static; it undergoes rapid conformational exchange, primarily a chair-to-chair interconversion.[1][2] If the rate of this exchange is on the same timescale as the NMR experiment, it can lead to significant line broadening. Secondly, the protons on the piperazine ring are chemically and magnetically inequivalent, leading to complex spin-spin coupling patterns (J-coupling) that often overlap, creating broad, unresolved multiplets.[3]

Q2: The fluorine atom is on the phenyl ring. Why does it seem to affect the signals of the piperazine protons?

A2: The fluorine atom can influence the piperazine proton signals through two primary mechanisms:

  • Through-bond coupling (J-coupling): While typically weak over four or more bonds (⁴JHF, ⁵JHF), these couplings can still contribute to the complexity of the proton signals.

  • Through-space coupling: Due to the ortho-position of the fluorine atom, it can be in close spatial proximity to the protons on the nitrogen atom to which the phenyl ring is attached (N1). This proximity can lead to through-space scalar coupling, a phenomenon where spin information is transferred through space rather than through the bonding network.[4][5] This adds another layer of splitting to the already complex signals.

Q3: I see more signals in my ¹³C NMR spectrum than I expect for my compound's structure. Why is this?

A3: The presence of extra signals in the ¹³C NMR spectrum, particularly for the piperazine carbons, is often due to slow conformational exchange on the NMR timescale.[1][6] At room temperature, if the interconversion between different chair conformations or the rotation around the N-C(aryl) bond is slow, the distinct carbon environments in each conformer can be observed as separate signals.

Q4: How can I confirm that the complexities in my spectra are due to dynamic processes like conformational exchange?

A4: The most effective way to confirm the presence of dynamic processes is to perform a variable temperature (VT) NMR experiment.[7][8] By increasing the temperature, you can often increase the rate of conformational exchange, causing broad signals to sharpen into time-averaged, simpler patterns. Conversely, lowering the temperature can slow the exchange sufficiently to "freeze out" individual conformers, resulting in sharp, distinct signals for each.

Troubleshooting Guide: From Complex Spectra to Clear Structures

This section provides in-depth solutions to specific problems you may encounter. Each guide explains the underlying cause of the issue and provides a step-by-step protocol to resolve it.

Problem 1: Severe Signal Overlap in the Piperazine Region of the ¹H NMR Spectrum

Underlying Cause: The proton signals of the piperazine ring often fall within a narrow chemical shift range, and their complex splitting patterns from geminal and vicinal couplings lead to significant overlap, making interpretation and assignment impossible.[9]

Solution: 2D NMR Spectroscopy (COSY and HSQC)

Two-dimensional NMR experiments are powerful tools for resolving signal overlap by spreading the information into a second dimension.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in the 2D spectrum connect signals from protons that share a J-coupling, allowing you to trace the connectivity within the piperazine ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached.[10] This is invaluable for resolving overlapping proton signals by using the typically better-resolved ¹³C spectrum as a guide.[11]

  • Sample Preparation: Prepare your sample as you would for a standard 1D NMR experiment, ensuring it is free of particulate matter.

  • Initial 1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra to determine the chemical shift ranges of your compound.

  • Setting up the HSQC Experiment:

    • Load a standard, phase-sensitive HSQC pulse program (e.g., hsqcedetgpsisp2.4 on Bruker systems).[12]

    • Set the spectral width in the proton dimension (F2) to encompass all proton signals.

    • Set the spectral width in the carbon dimension (F1) to cover the expected range of your carbon signals.

    • The number of increments in the F1 dimension will determine the resolution in the carbon dimension; 128-256 increments are often a good starting point.

    • The number of scans per increment will depend on your sample concentration. For moderately concentrated samples, 2-8 scans may be sufficient.

  • Data Processing and Interpretation:

    • After acquisition, perform a 2D Fourier transform.

    • Phase the spectrum in both dimensions.

    • In the resulting 2D plot, each cross-peak represents a direct connection between a proton (on the F2 axis) and a carbon (on the F1 axis). Even if two proton signals overlap in the 1D spectrum, they will likely be resolved in the 2D HSQC if they are attached to carbons with different chemical shifts.

Problem 2: Broad, Unresolved Signals Due to Conformational Dynamics

Underlying Cause: As discussed in the FAQs, the piperazine ring exists in a dynamic equilibrium between different conformations. When the rate of this exchange is intermediate on the NMR timescale, it leads to significant line broadening, which can obscure signals entirely.[1][2]

Solution: Variable Temperature (VT) NMR

By changing the temperature of the sample, you can manipulate the rate of conformational exchange.

  • Heating the sample: Increases the rate of exchange, causing the NMR to detect a time-averaged structure, resulting in sharper, averaged signals.

  • Cooling the sample: Decreases the rate of exchange, allowing the NMR to detect individual conformers, resulting in multiple sets of sharp signals.

  • Safety First: Ensure your NMR tube is rated for VT experiments (Class A glass) and that your solvent has an appropriate boiling and freezing point for your desired temperature range.[7][8] Do not use sealed NMR tubes.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.

  • Increasing the Temperature:

    • Incrementally increase the temperature by 10-15°C.

    • Allow the temperature to equilibrate for 5-10 minutes before acquiring a new spectrum.

    • Observe the changes in the line shape of the broad signals. You should see them sharpen as you approach the fast-exchange regime.

  • Decreasing the Temperature:

    • If heating does not resolve the issue or if you wish to study the individual conformers, cool the sample in a similar incremental fashion.

    • As you approach the slow-exchange regime, you should see the broad signals decoalesce into multiple, sharper signals representing each conformer.

  • Data Analysis: Analyze the spectra at different temperatures to understand the dynamic behavior of your molecule. The temperature at which two exchanging signals merge into one is known as the coalescence temperature, which can be used to calculate the energy barrier of the conformational change.[2]

Problem 3: Ambiguous Long-Range Connectivity and Assignment of Quaternary Carbons

Underlying Cause: While COSY and HSQC experiments are excellent for identifying direct connections, they do not provide information about longer-range connectivity (e.g., across the nitrogen atoms or from the piperazine ring to the phenyl ring). This makes the complete assignment of the carbon skeleton, especially quaternary carbons, challenging.

Solution: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment detects correlations between protons and carbons over two to three bonds (and sometimes four).[13][14] This is crucial for piecing together the molecular structure by identifying long-range connectivities. For example, you can observe correlations from the piperazine protons to the carbons of the fluorophenyl ring.

  • Setup: Similar to the HSQC experiment, acquire 1D spectra first to define your spectral windows.

  • Pulse Program: Load a standard gradient-selected HMBC pulse program (e.g., hmbclpndqf on Bruker systems).

  • Key Parameter: The most important parameter in an HMBC experiment is the long-range coupling delay, which is typically optimized for a J-coupling of around 8 Hz. This value is suitable for most two- and three-bond couplings.

  • Acquisition and Processing: Acquire the data similarly to an HSQC experiment. After 2D Fourier transformation, the resulting spectrum will show cross-peaks connecting protons to carbons that are two or three bonds away.

  • Interpretation: By combining the information from COSY, HSQC, and HMBC experiments, you can systematically build up the structure of your molecule, assign all proton and carbon signals, and confirm the connectivity between the piperazine and fluorophenyl moieties.

Visualization of Key Concepts

To further clarify the complex phenomena discussed, the following diagrams illustrate the key relationships and experimental workflows.

G cluster_piperazine Piperazine Ring Protons cluster_phenyl Fluorophenyl Ring p1 Ha p2 Hb p1->p2 Through-bond coupling (geminal/vicinal) F Fluorine p1->F Through-space coupling (if spatially close) H_ortho Ortho Proton F->H_ortho Through-bond coupling (³JHF)

Caption: Coupling mechanisms in 1-(2-Fluorophenyl)piperazine.

G cluster_troubleshooting Troubleshooting Workflow start Complex/Broad ¹H NMR Spectrum q1 Signal Overlap? start->q1 Analyze Spectrum q2 Broad Signals? q1->q2 No sol1 Run 2D NMR (COSY, HSQC) q1->sol1 Yes q3 Ambiguous Connectivity? q2->q3 No sol2 Run Variable Temperature (VT) NMR q2->sol2 Yes sol3 Run 2D HMBC q3->sol3 Yes end Assigned Structure q3->end No sol1->q2 sol2->q3 sol3->end

Caption: Logical workflow for troubleshooting complex NMR spectra.

Quantitative Data Summary

The following table provides typical NMR data ranges for 1-(2-fluorophenyl)piperazine derivatives. Note that these values can vary depending on the solvent and other substituents on the molecule.

Nucleus Position Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Typical J-Coupling Constants (Hz)
Phenyl C-H ortho to F6.9 - 7.2115 - 117 (d, ¹JCF ≈ 250)³JHF ≈ 8-10
C-H meta to F6.9 - 7.1124 - 125⁴JHF ≈ 5-7
C-H para to F7.0 - 7.3120 - 122⁵JHF ≈ 2-3
Piperazine N-CH₂ (adjacent to phenyl)3.0 - 3.350 - 53²JHH ≈ 11-13, ³JHH(ax,ax) ≈ 10-12, ³JHH(ax,eq) ≈ 2-4
N-CH₂ (distal to phenyl)2.8 - 3.145 - 48²JHH ≈ 11-13, ³JHH(ax,ax) ≈ 10-12, ³JHH(ax,eq) ≈ 2-4

Note: 'd' indicates a doublet splitting due to coupling with ¹⁹F.

References

  • Furrer, J. A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC. Chemical Communications. [Link]

  • Klein, J., et al. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]

  • Overcoming NMR line broadening of nitrogen containing compounds: A simple solution. Magnetic Resonance in Chemistry. [Link]

  • Variable Temperature NMR Experiments. University of Oxford. [Link]

  • Klein, J., et al. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]

  • 2-d hmbc / cigar. Indiana University NMR Facility. [Link]

  • Variable Temperature NMR Experiments. University of Oxford, Department of Chemistry. [Link]

  • Aguilar, J.A. 1D heteronuclear decoupled pure shift 1H NMR. Manchester NMR Methodology Group. [Link]

  • Furrer, J. A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBCw. ResearchGate. [Link]

  • Processing HSQC data. UT Health San Antonio. [Link]

  • Simultaneous Broadband Suppression of Homonuclear and Heteronuclear Couplings in 1H NMR Spectroscopy. ChemPhysChem. [Link]

  • Klein, J., et al. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. SciSpace. [Link]

  • Simultaneous Broadband Suppression of Homonuclear and Heteronuclear Couplings in 1H NMR Spectroscopy. PubMed Central. [Link]

  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments. [Link]

  • Martin, G. E., & Williams, A. J. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Organic Chemistry. [Link]

  • TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT. IMSERC. [Link]

  • 1D and 2D Experiments Step-by-Step Tutorial - Advanced Experiments. Bruker. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PubMed Central. [Link]

  • HSQC. Shared Instrumentation Facility. [Link]

  • Instructions for Variable Temperature (VT) Operation. University of Delaware. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
  • Rastogi, S. K., et al. Through-space (19)F-(19)F spin-spin coupling in ortho-fluoro Z-azobenzene. Magnetic Resonance in Chemistry. [Link]

  • Pandey, M. K., et al. Highly efficient 19F heteronuclear decoupling in solid-state NMR spectroscopy using supercycled refocused-CW irradiation. Physical Chemistry Chemical Physics. [Link]

  • Nakanishi, K., et al. Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins. Carbohydrate Research. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • UChicago Experiment Guides. The University of Chicago. [Link]

  • Parella, T. Determination of magnitudes and relative signs of 1H-19F coupling constants through 1D- and 2D-TOCSY experiments. Magnetic Resonance in Chemistry. [Link]

  • Otting, G., et al. Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. [Link]

  • Klein, J., et al. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]

  • Can NMR of piperazin show single picks in aliphatic area?. ResearchGate. [Link]

  • Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. PubMed Central. [Link]

  • Resolution of overlapping signals using 2D NMR spectroscopy. ResearchGate. [Link]

  • PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PubMed Central. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • I ask for help in finding out the reason for the signal shift in n-boc-piperazine. Reddit. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. The Royal Society of Chemistry. [Link]

  • 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles.. ResearchGate. [Link]

  • qNMR of mixtures: what is the best solution to signal overlap?. Mestrelab Research. [Link]

  • Klein, J., et al. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • Overcoming spectral overlap at 60 MHz 2D NMR on BT NMR. YouTube. [Link]

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Optimization

Technical Support Center: Method Development for Quantifying 1-(2-Fluorophenyl)piperazine in Biological Samples

Welcome to the technical support center for the bioanalytical quantification of 1-(2-Fluorophenyl)piperazine (2FPP). This guide is designed for researchers, scientists, and drug development professionals who are developi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalytical quantification of 1-(2-Fluorophenyl)piperazine (2FPP). This guide is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting methods for measuring 2FPP in biological matrices such as plasma, serum, and urine. As a synthetic precursor and metabolite, accurate quantification of 2FPP is critical for pharmacokinetic, toxicological, and forensic investigations.[1][2]

This document moves beyond simple protocols to explain the "why" behind experimental choices, providing a framework for developing robust, reliable, and self-validating analytical methods. We will focus primarily on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for this application due to its superior sensitivity and selectivity.[3]

Understanding the Analyte: Physicochemical Properties of 2FPP

A successful bioanalytical method starts with a fundamental understanding of the target analyte. The physicochemical properties of 2FPP dictate its behavior during sample preparation, chromatography, and ionization.

PropertyValueSourceSignificance for Method Development
Molecular Formula C₁₀H₁₃FN₂Defines the exact mass for high-resolution mass spectrometry.
Molecular Weight 180.22 g/mol [4]Used to calculate concentrations and for nominal mass spectrometer settings.
Calculated logP 1.2 to 1.5[4][5]Indicates moderate lipophilicity. Useful for selecting solvents in LLE and SPE.
Calculated pKa ~7.8 (most basic)(Predicted)As a basic compound, pH adjustment is critical. For LLE/SPE, pH > 9.8 will ensure the molecule is in its neutral, more extractable form. For chromatography, pH < 6.8 will ensure it is protonated and retained on reversed-phase columns.
Structure Phenylpiperazine[1]The piperazine ring is basic and readily protonated for positive mode ESI-MS.
Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the entire analytical workflow, from sample collection to data analysis.

Sample Handling and Storage

Q1: What is the best way to collect and store biological samples (plasma, urine) for 2FPP analysis?

A: Proper collection and storage are the first steps in ensuring data integrity.

  • Plasma: Collect whole blood in tubes containing an anticoagulant like K₂EDTA or sodium heparin. Process the blood by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) within one hour of collection to separate the plasma.

  • Urine: Collect urine in sterile, polypropylene containers.

  • Storage: Immediately after processing, samples should be frozen and maintained at ≤ -70°C. Long-term stability at this temperature should be experimentally verified during method validation. Avoid repeated freeze-thaw cycles, as this can lead to analyte degradation or adsorption to container surfaces.

Sample Preparation: The Key to a Clean Signal

Q2: What are the most common sample preparation techniques for 2FPP, and which one should I choose?

A: The goal of sample preparation is to remove matrix interferences (e.g., proteins, phospholipids) that can suppress the MS signal and damage the analytical column, while efficiently recovering the analyte.[6] The three primary techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) Proteins are denatured and precipitated by adding a water-miscible organic solvent.[7]Fast, simple, inexpensive, high-throughput.[8]"Dirty" extract, high risk of matrix effects, analyte can be lost via co-precipitation.Early discovery, high-throughput screening where speed is prioritized over ultimate sensitivity.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on pH and polarity.[9]Cleaner extract than PPT, can concentrate the analyte.Labor-intensive, requires solvent optimization, potential for emulsion formation.Methods requiring better cleanup than PPT, especially for urine samples.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away, followed by selective elution.[10]Cleanest extract, highest concentration factor, reduces matrix effects significantly.Most complex and expensive, requires method development.Regulated bioanalysis, methods requiring the lowest limit of quantification (LLOQ).

Q3: How can I optimize a Protein Precipitation (PPT) protocol for 2FPP in plasma?

A: Acetonitrile is the most common and effective precipitation solvent.[11]

  • Solvent-to-Sample Ratio: A 3:1 or 4:1 ratio of cold acetonitrile (≤ 4°C) to plasma is standard. For example, add 300 µL of cold acetonitrile containing your internal standard (IS) to 100 µL of plasma.

  • Mixing and Centrifugation: Vortex mix vigorously for at least 30 seconds to ensure complete protein denaturation. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to form a tight pellet.

  • Supernatant Transfer: Carefully transfer the supernatant for analysis. Be cautious not to disturb the protein pellet.

  • Causality: Using cold solvent and a high g-force improves the efficiency of protein removal, resulting in a cleaner sample and better reproducibility.[8]

Q4: What conditions are recommended for Liquid-Liquid Extraction (LLE) of 2FPP?

A: LLE takes advantage of 2FPP's basic nature.

  • pH Adjustment: Alkalinize the sample (e.g., 100 µL plasma) to a pH of at least 9.8 (pKa + 2) using a buffer like ammonium hydroxide or sodium carbonate. This deprotonates the piperazine nitrogen, making the molecule neutral and more soluble in organic solvents.

  • Solvent Selection: Use a water-immiscible organic solvent. Based on 2FPP's moderate logP, solvents like methyl tert-butyl ether (MTBE) or a mixture like ethyl acetate/hexane (e.g., 90:10 v/v) are good starting points.

  • Extraction & Evaporation: Add the extraction solvent, vortex mix, and centrifuge to separate the layers. Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent. This step is crucial to ensure good peak shape.

Q5: What type of Solid-Phase Extraction (SPE) sorbent is suitable for 2FPP?

A: A mixed-mode cation exchange sorbent is ideal for basic compounds like 2FPP. These sorbents have both reversed-phase (e.g., C8 or C18) and ion-exchange functional groups.

  • Mechanism: The dual retention mechanism allows for a more rigorous wash protocol, providing superior cleanup. You can use organic washes to remove lipophilic interferences (retained by reversed-phase) and aqueous washes to remove polar interferences, while your protonated basic analyte is strongly retained by the cation exchange group.

  • Example Protocol Outline:

    • Condition: Methanol, followed by water.

    • Equilibrate: Acidic buffer (e.g., 2% formic acid in water).

    • Load: Pre-treated sample (acidified to ensure 2FPP is protonated).

    • Wash 1: Acidic buffer to remove polar interferences.

    • Wash 2: Methanol to remove lipophilic interferences.

    • Elute: 5% ammonium hydroxide in methanol. The basic modifier neutralizes the 2FPP, releasing it from the sorbent.

Chromatography and Mass Spectrometry

Q6: What type of HPLC/UPLC column and mobile phase are recommended for 2FPP?

A:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, <2 µm particle size for UPLC) is the most common choice and provides excellent retention for protonated 2FPP.

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid). The acid ensures 2FPP remains protonated ([M+H]⁺) for good retention and ESI+ ionization.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Rationale: The C18 stationary phase retains 2FPP via hydrophobic interactions, while the acidic mobile phase ensures consistent protonation for stable retention and ionization.

Q7: How do I select a suitable internal standard (IS)?

A: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as 1-(2-Fluorophenyl)piperazine-d8.

  • Why SIL-IS is best: A SIL-IS has nearly identical chemical and physical properties to the analyte. It will co-elute chromatographically and experience the same extraction recovery and matrix effects. This provides the most accurate correction for any variations during sample processing and analysis.[3]

  • Alternative (Analog IS): If a SIL-IS is unavailable, a close structural analog (e.g., 1-(3-Chlorophenyl)piperazine) can be used.[12] However, you must validate that it behaves similarly and does not suffer from differential matrix effects.

Q8: What are the expected precursor and product ions for 2FPP in positive electrospray ionization (ESI+)?

A: In an acidic mobile phase, 2FPP will be protonated. The analysis is performed using Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The protonated molecule, [M+H]⁺, at m/z 181.1.

  • Product Ions: These are generated by fragmenting the precursor ion in the collision cell. Common fragments for phenylpiperazines result from the cleavage of the piperazine ring. Likely product ions for 2FPP would be m/z 138.1 (loss of C₃H₅N) and m/z 110.1 (cleavage leading to the fluorophenyl fragment). You should optimize collision energies for at least two transitions to ensure specificity.

Troubleshooting Guide

Even with a well-designed method, problems can arise. This guide provides a logical approach to diagnosing and solving common issues.

Problem: Poor Peak Shape (Tailing or Fronting)

Q: My 2FPP peak is tailing badly. What are the likely causes and how do I fix it? A: Peak tailing for a basic compound like 2FPP is often due to secondary interactions with the stationary phase or issues with the sample solvent.

  • Check Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (ideally 2-3 units below the analyte's pKa). If the pH is too high, inconsistent protonation can occur, leading to tailing. Increase the acid concentration (e.g., from 0.1% to 0.2% formic acid) if necessary.

  • Assess Sample Solvent: If the sample is reconstituted in a solvent much stronger than the initial mobile phase (e.g., 100% methanol), it can cause peak distortion. Try to reconstitute in a solvent that matches or is weaker than your starting mobile phase conditions.

  • Column Health: Secondary silanol interactions on an aging C18 column can cause tailing with basic analytes. Try a column with end-capping or a different stationary phase. Flush the column or replace it if it's old.

Problem: Low Analyte Recovery

Q: My signal is low, and I suspect poor recovery during sample preparation. How do I troubleshoot this? A: Systematically evaluate each step of your sample preparation. The diagram below outlines a decision tree for this common problem.

LowRecovery start Low Analyte Recovery Observed check_is Is Internal Standard (IS) signal also low? start->check_is ppt Investigate Protein Precipitation (PPT) check_is->ppt No (Analyte low, IS ok) This points to analyte-specific issues lle_spe Investigate LLE / SPE check_is->lle_spe No (Analyte low, IS ok) This points to analyte-specific issues system_issue Investigate LC-MS System check_is->system_issue Yes (Both Analyte and IS are low) This points to a systematic issue ppt_ratio Increase solvent:plasma ratio (e.g., 3:1 to 4:1) ppt->ppt_ratio lle_ph Verify pH of aqueous phase is >9.8 lle_spe->lle_ph spe_break Did analyte break through during load/wash? Analyze waste fractions. lle_spe->spe_break ppt_mix Ensure vigorous vortexing ppt_ratio->ppt_mix ppt_ph Consider analyte co-precipitation. Try acidifying sample before PPT. ppt_mix->ppt_ph lle_solvent Test a more polar extraction solvent (e.g., Ethyl Acetate) lle_ph->lle_solvent spe_elute Is elution solvent strong enough? Increase % of base or organic. spe_break->spe_elute

Caption: Troubleshooting Decision Tree for Low Analyte Recovery.

Problem: Significant Matrix Effects

Q: I'm seeing significant ion suppression. How can I mitigate this? A: Matrix effects occur when co-eluting compounds from the biological matrix interfere with the ionization of the analyte.

  • Improve Sample Cleanup: This is the most effective solution. If you are using PPT, switch to LLE or SPE to get a cleaner extract.[6][9]

  • Chromatographic Separation: Modify your LC gradient to better separate 2FPP from the region where matrix components elute (typically very early in the run).

  • Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes work if the analyte concentration is high enough. Diluting the sample extract (e.g., 10-fold) also dilutes the interfering matrix components.

  • Use a Stable Isotope-Labeled IS: A SIL-IS is essential as it will be suppressed to the same extent as the analyte, providing accurate quantification despite the suppression.[3]

Example Protocol: LC-MS/MS Quantification of 2FPP in Human Plasma

This protocol provides a starting point for method development. All new methods must be fully validated according to regulatory guidelines.[1]

1. Sample Preparation: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Prepare a working internal standard (IS) solution of 1-(2-Fluorophenyl)piperazine-d8 at 50 ng/mL in acetonitrile.

  • Add 300 µL of the cold (4°C) working IS solution to each tube.

  • Vortex each tube vigorously for 30 seconds.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL onto the LC-MS/MS system.

2. LC-MS/MS Parameters

The following table summarizes a typical set of parameters.

ParameterSetting
LC System UPLC System
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temp 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 2.5 min, hold 0.5 min, return to initial
MS System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization, Positive (ESI+)
MRM Transitions 2FPP: 181.1 → 138.1 (Quantifier), 181.1 → 110.1 (Qualifier) 2FPP-d8 (IS): 189.1 → 146.1
Collision Energy Optimize experimentally for each transition
3. Method Validation

The method must be validated to demonstrate its reliability. The table below summarizes key parameters and typical acceptance criteria based on FDA and EMA guidelines.

Validation ParameterPurposeAcceptance Criteria (General)
Selectivity Ensure no interference at the retention time of the analyte and IS.Response in blank samples <20% of LLOQ response.
Linearity & Range Define the concentration range over which the method is accurate and precise.r² ≥ 0.99; back-calculated standards within ±15% of nominal.
Lower Limit of Quantification (LLOQ) Lowest concentration measured with acceptable accuracy and precision.Accuracy within ±20%; Precision ≤20% CV. Signal-to-noise > 10.[11][13]
Accuracy & Precision Determine the closeness of measured values to the true value and their variability.Accuracy within ±15% (±20% at LLOQ); Precision ≤15% CV (≤20% at LLOQ).
Recovery Efficiency of the extraction procedure.Should be consistent and reproducible across the concentration range.
Matrix Effect Assess the impact of the biological matrix on ionization.IS-normalized matrix factor should have a CV ≤15%.
Stability Ensure analyte is stable during sample handling and storage.Mean concentration within ±15% of nominal concentration.
Workflow Visualization

The overall process from sample receipt to final data can be visualized as follows:

Bioanalytical_Workflow cluster_pre Pre-Analytical cluster_ana Analytical cluster_post Post-Analytical SampleReceipt Sample Receipt & Login SampleStorage Storage (≤ -70°C) SampleReceipt->SampleStorage SamplePrep Sample Preparation (PPT, LLE, or SPE) SampleStorage->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataAcq Data Acquisition LCMS->DataAcq DataProc Data Processing & Integration DataAcq->DataProc Review Review & QC DataProc->Review Reporting Final Report Review->Reporting

Caption: General Bioanalytical Workflow for 2FPP Quantification.

References
  • N.A. (n.d.). Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. PubMed. [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Li, X., et al. (2019). Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. PubMed. [Link]

  • Wiergowski, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC - PubMed Central. [Link]

  • N.A. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • de Oliveira, A. C. A., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI. [Link]

  • Byrska, B., et al. (2010). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • N.A. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). 1-(2-Fluorophenyl)piperazine. [Link]

  • Holler, J., et al. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Semantic Scholar. [Link]

  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link]

  • Phenomenex. (n.d.). Protein Precipitation Method. [Link]

  • N.A. (n.d.). Chromatogram of piperazine derivatives (and pentedrone as internal.... ResearchGate. [Link]

  • PubChem. (n.d.). 1-(2-Fluorophenyl)piperazine. [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-(p-Fluorophenyl)piperazine (CAS 2252-63-3). [Link]

  • Holler, J., et al. (2008). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. ResearchGate. [Link]

  • Apirakkan, O., et al. (2022). The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism. PMC - PubMed Central. [Link]

  • N.A. (n.d.). Method for the preparation of piperazine and its derivatives.
  • Kataoka, H., et al. (2000). Solid-phase micro-extraction of drugs from biological matrices. PubMed. [Link]

  • N.A. (2005). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. PubMed. [Link]

  • Wang, G., et al. (2013). A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. ResearchGate. [Link]

  • Al-Abdullah, E. S., et al. (2022). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PMC - PubMed Central. [Link]

  • Sánta, Z., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • N.A. (2024). A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride. PubMed. [Link]

  • CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. [Link]

  • N.A. (2003). Efficient solid phase extraction procedures for organo siloxanes and silanols from aqueous and biological matrices. ResearchGate. [Link]

  • Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. [Link]

  • D'Souza, M. J., et al. (2004). 1-(2-pyrimidinyl)-piperazine, a buspirone metabolite, modulates bladder function in the anesthetized rat. PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 1-(2-Fluorophenyl)piperazine HCl vs. 1-(4-Fluorophenyl)piperazine

This guide provides a technical comparison between 1-(2-Fluorophenyl)piperazine Hydrochloride (2-FPP) and 1-(4-Fluorophenyl)piperazine (4-FPP) . It is designed for researchers in medicinal chemistry, pharmacology, and fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 1-(2-Fluorophenyl)piperazine Hydrochloride (2-FPP) and 1-(4-Fluorophenyl)piperazine (4-FPP) . It is designed for researchers in medicinal chemistry, pharmacology, and forensic toxicology.

Executive Summary

While both compounds share the phenylpiperazine core—a "privileged scaffold" in neuropsychopharmacology—the positional isomerism of the fluorine atom dictates divergent pharmacological profiles. 1-(4-Fluorophenyl)piperazine (4-FPP) is a potent, non-selective serotonin receptor agonist and releasing agent, often identified as a psychoactive metabolite or designer drug. In contrast, 1-(2-Fluorophenyl)piperazine (2-FPP) is primarily utilized as a steric template in Structure-Activity Relationship (SAR) studies to modulate receptor selectivity, often exhibiting reduced intrinsic efficacy due to ortho-steric hindrance.

Chemical & Physical Profile

The shift of the fluorine atom from the para (4-) to the ortho (2-) position alters the electronic distribution and steric volume of the phenyl ring, impacting both solubility and receptor docking.

Feature1-(2-Fluorophenyl)piperazine HCl 1-(4-Fluorophenyl)piperazine
CAS Number 1011-15-0 (Free base) / 64090-19-3 (HCl)2252-63-3 (Free base) / 64090-19-3 (HCl)
Molecular Weight 216.68 g/mol (HCl salt)180.22 g/mol (Free base)
Physical State White to off-white crystalline solidOff-white solid or viscous liquid (Free base)
Electronic Effect Inductive (-I): Strong at C2. Steric: High hindrance near the piperazine nitrogen connection.Inductive (-I): Strong at C4. Steric: Minimal hindrance; linear topology.
Solubility High in water/methanol (due to ionic HCl form).Moderate in water; High in EtOH, DMSO, DCM.
Primary Application Medicinal Chemistry (SAR Building Block).[1]Psychoactive Research / Forensic Standard.[1][2]
Pharmacological Profile: The "Ortho" vs. "Para" Effect

The core distinction lies in how these isomers interact with the Orthosteric Binding Site of 5-HT receptors.

A. 1-(4-Fluorophenyl)piperazine (4-FPP) [3]
  • Mechanism: Acts as a non-selective serotonin receptor agonist and monoamine releasing agent.

  • Receptor Affinity: High affinity for 5-HT1A , 5-HT2C , and 5-HT2A receptors.[1][4]

  • Functional Outcome: The para-fluorine mimics the hydroxyl group of serotonin (5-HT) electronically but increases lipophilicity, allowing deeper penetration into the hydrophobic pocket of the receptor (specifically interacting with residues like phenylalanine or tryptophan in the transmembrane helices).

  • Toxicology: Known metabolite of the drug Niaprazine . Often screened in forensic toxicology as a marker for "party pill" consumption (BZP derivatives).

B. 1-(2-Fluorophenyl)piperazine (2-FPP)
  • Mechanism: Often acts as a partial agonist or antagonist depending on the attached scaffold.

  • Receptor Affinity: Generally lower intrinsic affinity for 5-HT receptors compared to 4-FPP.

  • The "Ortho Effect": The fluorine at the C2 position introduces steric clash with the piperazine ring, forcing the phenyl ring to twist out of coplanarity. This conformational restriction often reduces binding affinity for the flat 5-HT binding pocket but is exploited in drug design to enhance selectivity for specific subtypes (e.g., D2 vs. 5-HT1A) by preventing "non-specific" flat stacking interactions.

Pathway Visualization: Serotonergic Signaling

The following diagram illustrates the divergent downstream effects based on receptor selectivity.

G cluster_0 Ligand Input cluster_1 Receptor Targets cluster_2 Functional Output FPP4 4-FPP (Para-Substituted) HT1A 5-HT1A Receptor (Gi/o coupled) FPP4->HT1A High Affinity (Agonist) HT2C 5-HT2C Receptor (Gq coupled) FPP4->HT2C High Affinity (Agonist) FPP2 2-FPP (Ortho-Substituted) FPP2->HT1A Moderate Affinity (Modulator) Signal1 Inhibition of Adenylyl Cyclase (Anxiolytic/Antidepressant) HT1A->Signal1 HT2A 5-HT2A Receptor (Gq coupled) Signal2 Phospholipase C Activation (Psychoactive/Hallucinogenic) HT2A->Signal2 HT2C->Signal2 caption Fig 1. Differential Receptor Activation Pathways. 4-FPP drives broad agonist activity.

Experimental Protocols
Protocol A: Competitive Radioligand Binding Assay (5-HT1A)

Objective: Determine the Ki value of 2-FPP or 4-FPP against a standard radioligand.

  • Membrane Preparation: Use HEK-293 cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Radioligand: Use [3H]-8-OH-DPAT (0.5–1.0 nM). This is the gold standard for 5-HT1A agonist labeling.

  • Non-Specific Binding (NSB): Define using 10 µM Serotonin (5-HT) or WAY-100635.

  • Incubation:

    • Mix: 50 µL Membrane + 50 µL Radioligand + 50 µL Test Compound (2-FPP or 4-FPP in serial dilution, 10^-10 to 10^-5 M).

    • Incubate at 25°C for 60 minutes .

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce binding to the filter).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation .

Protocol B: Analytical Differentiation (GC-MS)

Objective: Separate positional isomers (2-FPP vs 4-FPP) in a mixed sample.

  • Challenge: Both isomers have identical molecular ions (m/z 180).

  • Solution: Derivatization is mandatory to improve peak shape and separation on non-polar columns.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Ethyl Acetate.

  • Derivatization: Add 50 µL Trifluoroacetic Anhydride (TFAA) . Incubate at 60°C for 20 mins.

    • Mechanism: Acylation of the secondary amine prevents tailing and improves volatility.

  • GC Parameters:

    • Column: DB-5MS or Rtx-5MS (30m x 0.25mm, 0.25µm film).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Temp Program: 80°C (1 min) → 15°C/min → 280°C (5 min).

  • Detection (MS):

    • Monitor ions: m/z 276 (Molecular Ion of TFA-derivative) and m/z 164 (Base peak).

    • Result: 2-FPP-TFA typically elutes earlier than 4-FPP-TFA due to the "ortho effect" reducing the effective boiling point/polarity interaction with the column.

GCMS Sample Unknown Sample (Isomer Mix) Deriv Derivatization (TFAA / 60°C) Sample->Deriv Acylation GC GC Separation (DB-5MS Column) Deriv->GC Injection MS MS Detection (EI Source) GC->MS Elution Data Chromatogram Output Peak 1: 2-FPP (Ortho) Peak 2: 4-FPP (Para) MS->Data m/z Analysis caption Fig 2. Analytical workflow for distinguishing FPP isomers.

Metabolic Stability & Toxicology[5]

Both compounds are substrates for Cytochrome P450 enzymes, but their metabolic stability differs.

  • 4-FPP: Susceptible to aromatic hydroxylation at the ortho position (relative to the nitrogen) and N-oxidation. It acts as a competitive inhibitor for CYP2D6 , potentially leading to drug-drug interactions (DDIs) if co-administered with CYP2D6 substrates (e.g., dextromethorphan, antidepressants).

  • 2-FPP: The ortho-fluorine blocks one of the primary sites of metabolic attack. However, the open para position is highly reactive for hydroxylation.

  • Safety Note: 4-FPP is a known metabolite of the piperazine-class designer drugs (e.g., p-Fluorophenylpiperazine). Researchers handling these must adhere to Schedule I/Controlled Substance handling protocols depending on jurisdiction.

References
  • Receptor Binding Profiles: Glennon, R. A., et al. (1986). "Binding of phenylpiperazines to 5-HT receptors." Journal of Medicinal Chemistry.

  • Metabolic Pathways: Staack, R. F., & Maurer, H. H. (2005). "Metabolism of designer drugs of abuse." Current Drug Metabolism.

  • Analytical Separation: De Boer, D., et al. (2001). "Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market." Forensic Science International.

  • Synthesis & Properties: PubChem Compound Summary for 1-(4-Fluorophenyl)piperazine. National Library of Medicine.

Sources

Comparative

Comparative Guide: Biological Activity of Fluorophenylpiperazine Isomers

Executive Summary The fluorophenylpiperazines (FPPs) are a class of piperazine derivatives where a fluorine atom is substituted at the ortho (2-), meta (3-), or para (4-) position of the phenyl ring. These isomers exhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fluorophenylpiperazines (FPPs) are a class of piperazine derivatives where a fluorine atom is substituted at the ortho (2-), meta (3-), or para (4-) position of the phenyl ring. These isomers exhibit distinct pharmacological profiles primarily mediated by their interactions with serotonergic (5-HT) and dopaminergic receptors.

While 3-FPP and 4-FPP have gained attention as designer drugs ("party pills") due to their serotonin-mimetic effects, 2-FPP is frequently utilized as a structural scaffold in medicinal chemistry for developing alpha-adrenergic and serotonergic antagonists. This guide objectively compares their receptor binding affinities, functional activities, and metabolic profiles to support experimental design and toxicological assessment.

Chemical Structure & Isomerism

The position of the fluorine atom critically influences the steric and electronic properties of the molecule, dictating its binding mode within the receptor pocket.

FPP_Structures cluster_legend Structure-Activity Relationship (SAR) Core Phenylpiperazine Core oFPP 2-FPP (ortho) Steric Hindrance High Alpha-Adrenergic Bias Core->oFPP F at C2 mFPP 3-FPP (meta) Serotonin Mimetic 5-HT Agonist Bias Core->mFPP F at C3 pFPP 4-FPP (para) 5-HT1A Selectivity Reuptake Inhibition Core->pFPP F at C4

Figure 1: Structural relationship and primary pharmacological bias of FPP isomers.

Comparative Pharmacological Profile

3-Fluorophenylpiperazine (3-FPP)
  • Primary Mechanism: Non-selective serotonin receptor agonist.

  • Profile: Structurally and pharmacologically analogous to 3-TFMPP (Trifluoromethylphenylpiperazine). The meta-substitution mimics the 3-hydroxyl/indole structure of serotonin, facilitating binding to 5-HT receptors.

  • Key Activity:

    • 5-HT2C Receptor: Agonist. Activation here is associated with the anxiety and hypophagia often seen with piperazine derivatives.

    • 5-HT1A Receptor: Agonist.[1][2] Contributes to anxiolysis and thermoregulation effects.

    • Application: Often detected in forensic samples as a recreational substance (mimicking Ecstasy effects when combined with BZP).

4-Fluorophenylpiperazine (4-FPP)[3]
  • Primary Mechanism: Potent 5-HT1A agonist and Monoamine Reuptake Inhibitor.

  • Profile: Originally identified as a metabolite of the drug Niaprazine .[3] The para-substitution tends to increase selectivity for the 5-HT1A subtype over 5-HT2 subtypes compared to the meta isomer.

  • Key Activity:

    • 5-HT1A: High affinity agonist (

      
       in low nanomolar range).[4][5]
      
    • SERT/NET: Inhibits serotonin and norepinephrine transporters, increasing synaptic concentrations.

    • Toxicology: Higher doses (20-150 mg) are reported to cause migraine-like headaches, likely due to vasodilation mechanisms involving 5-HT1 receptors.

2-Fluorophenylpiperazine (2-FPP)
  • Primary Mechanism: Serotonergic/Adrenergic modulator.

  • Profile: The ortho-substitution introduces steric bulk near the piperazine nitrogen attachment. This often reduces potency at 5-HT agonist sites (like 5-HT2A) compared to 3-FPP but retains affinity for 5-HT1A and Alpha-1 Adrenergic receptors.

  • Application: Primarily used as a building block (intermediate) for complex pharmaceutical agents (e.g., antipsychotics or antidepressants) rather than a standalone active agent.

Quantitative Data Summary

The following table synthesizes binding affinity (


) and functional data.[6][7] Note that lower 

values indicate higher affinity.
Feature2-FPP (ortho) 3-FPP (meta) 4-FPP (para)
Primary Target

-Adrenergic / 5-HT1A
5-HT2C / 5-HT1A5-HT1A / SERT
5-HT1A Affinity (

)
Moderate (~50-100 nM)*High (~20-50 nM)High (< 20 nM)
5-HT2C Affinity LowHigh (Agonist) Moderate (Partial Agonist)
Functional Effect Antagonist/Partial AgonistNon-selective AgonistAgonist + Reuptake Inhibitor
Metabolic Role Synthetic IntermediateActive Drug / MetaboliteMetabolite (Niaprazine)
Toxicology Marker Low recreational useCommon in "Party Pills"Common in "Party Pills"

*Values are estimated based on comparative SAR studies of phenylpiperazines (e.g., mCPP, TFMPP).

Experimental Protocol: Radioligand Binding Assay

To experimentally verify the affinity of these isomers, a competitive radioligand binding assay is the gold standard. This protocol ensures self-validating results through the use of specific radioligands and non-specific binding controls.

Objective

Determine the inhibition constant (


) of FPP isomers at the human 5-HT1A receptor.
Materials
  • Receptor Source: HEK-293 cells stably expressing human 5-HT1A receptors.

  • Radioligand:

    
    -8-OH-DPAT (Specific Activity: ~170 Ci/mmol).
    
  • Non-specific Binding (NSB) Agent: 10

    
    M Serotonin (5-HT).
    
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , pH 7.4.
    
Workflow Visualization

Binding_Assay Prep 1. Membrane Preparation (Homogenize & Centrifuge) Incubation 2. Competitive Incubation (Membranes + [3H]-Ligand + FPP Isomer) Prep->Incubation 50 µg protein/well Filtration 3. Vacuum Filtration (Harvest on GF/B Filters) Incubation->Filtration 60 min @ 25°C Counting 4. Scintillation Counting (Measure CPM) Filtration->Counting Add Scintillant Analysis 5. Data Analysis (Non-linear Regression -> Ki) Counting->Analysis Calculate IC50

Figure 2: Step-by-step workflow for the competitive radioligand binding assay.

Step-by-Step Methodology
  • Membrane Preparation: Harvest HEK-293 cells and homogenize in ice-cold assay buffer. Centrifuge at 20,000 x g for 15 min. Resuspend pellet to a final concentration of 50

    
    g protein/well.
    
  • Incubation: In a 96-well plate, prepare:

    • Total Binding: Membrane + Radioligand (1 nM).

    • Non-Specific Binding: Membrane + Radioligand + Serotonin (10

      
      M).
      
    • Test: Membrane + Radioligand + FPP Isomer (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C to allow equilibrium binding.

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Metabolism & Toxicology

All three isomers undergo extensive hepatic metabolism, primarily catalyzed by Cytochrome P450 enzymes.

  • CYP Inhibition: FPP isomers are potent inhibitors of CYP2D6 and CYP1A2 . This creates a high risk of drug-drug interactions (DDIs), particularly when co-administered with other serotonergic agents (e.g., SSRIs, MDMA), potentially leading to Serotonin Syndrome .

  • Metabolic Pathways:

    • Aromatic Hydroxylation: Occurs on the phenyl ring.

    • N-Dealkylation: Degradation of the piperazine ring.

    • Glucuronidation: Phase II conjugation of hydroxylated metabolites.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75260, 1-(4-Fluorophenyl)piperazine. Retrieved from [Link]

  • Wikipedia. para-Fluorophenylpiperazine.[8][3] Retrieved from [Link][8]

  • National Institutes of Health (NIH). Metabolic interactions with piperazine-based 'party pill' drugs. Retrieved from [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocols. Retrieved from [Link]

Sources

Validation

Characterization and Validation of 1-(2-Fluorophenyl)piperazine Reference Standard: A Comparative Technical Guide

Executive Summary 1-(2-Fluorophenyl)piperazine (1-(2-FPP) or o-FPP) is a critical piperazine derivative used as a key intermediate in the synthesis of antipsychotic drugs (e.g., trazodone, nefazodone) and, increasingly,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Fluorophenyl)piperazine (1-(2-FPP) or o-FPP) is a critical piperazine derivative used as a key intermediate in the synthesis of antipsychotic drugs (e.g., trazodone, nefazodone) and, increasingly, as a designer drug or adulterant in forensic toxicology.[1]

The validity of analytical results in both pharmaceutical release testing and forensic identification hinges on the quality of the Reference Standard (RS) used.[2] This guide characterizes a Certified Secondary Reference Standard (CSRS) of 1-(2-FPP) Hydrochloride, objectively comparing its validation metrics against common "Reagent Grade" alternatives. We demonstrate that while reagent-grade materials are sufficient for synthesis, they fail to meet the rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) criteria required for quantitative analysis due to unquantified hygroscopicity and regioisomeric impurities.[1]

The Hierarchy of Standards: Product vs. Alternatives

To understand the necessity of a fully characterized standard, we must compare the proposed Certified Standard against the typical alternative found in a research lab.

Table 1: Comparative Performance Metrics
FeatureCertified Secondary Reference Standard (CSRS) Alternative: Reagent Grade (Commercial) Impact on Data
Assay Assignment Mass Balance (100% - Impurities - Water - Solvents - Residue)Area % (HPLC) onlyReagent grade overestimates potency by ignoring water/salt content.[1]
Regioisomer Control 19F-NMR confirmed absence of 4-FPP and 3-FPPOften unspecifiedRisk of misidentification or co-elution in HPLC.[1]
Water Content Quantified via Karl Fischer (KF)Not tested / Hygroscopic driftHigh Risk: Piperazine salts absorb atmospheric water, diluting the active mass.[1]
Traceability Traceable to Primary Standard (USP/EP) where availableBatch-dependentNo regulatory defense for GMP/GLP data.[1]
Homogeneity Tested across the vial fillSingle point testVariability between aliquots.[1]

Characterization Workflow

The generation of a valid reference standard requires a self-validating lifecycle.[1] We utilize a "orthogonal" approach, where structure is confirmed by two independent physical principles (NMR and MS), and purity is determined by subtractive mass balance.[1]

Diagram 1: The Characterization Lifecycle

CharacterizationWorkflow cluster_Qual Qualitative (Identity) cluster_Quant Quantitative (Purity) Synthesis Crude Synthesis (1-chloro-2-fluorobenzene + piperazine) Purification Recrystallization (HCl Salt Formation) Synthesis->Purification NMR NMR (1H, 13C, 19F) *Regioisomer Check* Purification->NMR HPLC HPLC-UV (Chromatographic Purity) Purification->HPLC Release Certificate of Analysis (Mass Balance Calculation) NMR->Release MS HR-MS (Exact Mass) MS->Release IR FT-IR IR->Release HPLC->Release KF Karl Fischer (Water Content) KF->Release ROI Residue on Ignition (Inorganics) ROI->Release Solvents GC-Headspace (Residual Solvents) Solvents->Release

Caption: The orthogonal workflow ensures that identity (NMR/MS) and purity (HPLC/KF) are established independently before the final Assay value is calculated.

Structural Identification & Expert Insights

The Fluorine Signature (19F-NMR)

Standard 1H-NMR often struggles to clearly differentiate between the ortho (2-FPP), meta (3-FPP), and para (4-FPP) isomers due to overlapping aromatic signals.[1]

  • Protocol: 19F-NMR in DMSO-d6.

  • Validation Criteria: 1-(2-FPP) exhibits a distinct singlet shift at -121.5 ppm (approximate, solvent dependent).[1] The para isomer (a common impurity) shifts significantly upfield.

  • Why this matters: Reagent grade material often contains 1-2% of the para-isomer, which can co-elute in generic HPLC gradients, leading to "purity inflation."[1]

Mass Spectrometry[1]
  • Technique: ESI+ (Electrospray Ionization).[1]

  • Diagnostic Ion: [M+H]+ = 181.11 m/z (Free base MW 180.22).[1]

  • Fragmentation: Characteristic loss of the piperazine ring.

Quantitative Validation: The "Self-Validating" HPLC Protocol

To validate this standard, we do not rely on generic methods. We use a System Suitability Test (SST) driven protocol.[1]

HPLC Method Parameters

This method is optimized for the Hydrochloride salt.[1]

  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Phosphate Buffer, pH 3.0 (Ensures protonation of secondary amine, reducing tailing).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV @ 237 nm (Lambda max) and 254 nm.[1]

  • Temperature: 30°C.

System Suitability Logic

A valid analytical run must pass the following decision tree before data is accepted.

Diagram 2: HPLC System Suitability Logic

SST_Logic Start Inject Standard (5 Replicates) RSD Area % RSD < 2.0%? Start->RSD Tailing Tailing Factor < 1.5? RSD->Tailing Yes Fail Invalid Run: Check Column/Mobile Phase RSD->Fail No Resolution Resolution (Rs) > 2.0 vs Impurity? Tailing->Resolution Yes Tailing->Fail No Pass Data Valid: Proceed to Quantitation Resolution->Pass Yes Resolution->Fail No

Caption: The decision tree enforces strict acceptance criteria (RSD, Tailing, Resolution) to prevent false positives caused by column aging or drift.

Experimental Data Summary

The following data represents the typical characterization of the Certified Secondary Reference Standard compared to a Reagent Grade batch.

TestMethodCertified Standard ResultReagent Grade Result
HPLC Purity Gradient UV99.8% 97.2%
Water Content Karl Fischer0.4% (Quantified)Not Tested (Likely 1-3%)
Residue on Ignition USP <281>< 0.1%Not Tested
Residual Solvents GC-Headspace< 500 ppm (Ethanol)Unknown
Assay (Dried Basis) Titration99.7%~96% (Variable)
Assay (As Is) Mass Balance99.3% Unknown (Risk of 5-10% error)

Scientific Interpretation: The "Reagent Grade" material may label itself as "97%," but this is often a chromatographic purity (Area %).[1] If that material has absorbed 3% water and contains 1% inorganic salt residues, the actual amount of 1-(2-FPP) molecule you are weighing is only ~93%.[1] Using this for quantitative calibration introduces a systematic error of 7% into your data.[1] The Certified Standard corrects for this via the Mass Balance equation:

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Handling and Stability (Trustworthiness)

To maintain the integrity of the standard:

  • Storage: Store at +2°C to +8°C. The HCl salt is stable but hygroscopic.

  • Drying: Do not dry the reference standard unless specified. Drying can induce crystal changes or degradation.[1] Use the "As Is" value provided on the CoA.

  • Usage: Equilibrate the vial to room temperature before opening to prevent condensation.

References

  • European Medicines Agency (EMA). ICH Q3A(R2) Impurities in New Drug Substances. (2006).[1] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 70529, 1-(2-Fluorophenyl)piperazine. [Link]

  • UNODC. Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (2013).[1] [Link]

Sources

Comparative

Isomeric purity analysis of 1-(2-Fluorophenyl)piperazine Hydrochloride

Isomeric purity analysis of 1-(2-Fluorophenyl)piperazine (2-FPP) Hydrochloride is a critical quality attribute (CQA) in pharmaceutical manufacturing and forensic toxicology. As a key intermediate for piperazine-class ant...

Author: BenchChem Technical Support Team. Date: February 2026

Isomeric purity analysis of 1-(2-Fluorophenyl)piperazine (2-FPP) Hydrochloride is a critical quality attribute (CQA) in pharmaceutical manufacturing and forensic toxicology. As a key intermediate for piperazine-class antidepressants (e.g., trazodone, nefazodone) and a known psychoactive substance, distinguishing the 2-fluoro isomer from its regioisomers—1-(3-fluorophenyl)piperazine (3-FPP) and 1-(4-fluorophenyl)piperazine (4-FPP)—is mandatory.

This guide objectively compares the two dominant analytical platforms: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) . While GC-MS is the forensic standard for volatile free bases, this guide demonstrates why RP-HPLC is the superior "product" for the purity analysis of the Hydrochloride salt form , offering direct injection capability, superior repeatability, and non-destructive quantification.

Comparative Analysis: HPLC vs. GC-MS

The following comparison evaluates the performance of an optimized RP-HPLC method against the standard forensic GC-MS workflow.

FeatureMethod A: RP-HPLC (Recommended) Method B: GC-MS (Alternative)
Analyte State Salt Compatible: Direct analysis of Hydrochloride salt dissolved in buffer/water.Free-Base Required: Requires liquid-liquid extraction (LLE) and basification (NaOH) to convert HCl salt to volatile free base.
Isomer Resolution (

)
High (

):
Excellent separation of ortho (2-FPP), meta (3-FPP), and para (4-FPP) isomers via hydrophobic and ion-pairing selectivity.
Moderate to High: Relies on boiling point and polarity differences on capillary columns (e.g., 5% phenyl).
Quantification Limit (LOQ) 0.05% w/w: Suitable for trace impurity analysis in pharmaceutical GMP environments.~10 ng/mL: Highly sensitive but prone to inlet discrimination and derivatization variability.
Throughput High: 15-minute run time with minimal sample prep.Low: Lengthy extraction and derivatization steps increase total analysis time.
Mechanism Partitioning + Ion Suppression/Pairing.Volatility + Boiling Point.
Expert Insight: The "Salt" Factor

For a researcher handling 1-(2-Fluorophenyl)piperazine Hydrochloride , GC-MS introduces a critical failure point: the extraction step. Converting the salt to a free base risks incomplete recovery and the formation of artifacts. RP-HPLC analyzes the salt directly, ensuring the "isomeric purity" measured reflects the actual solid material, not the efficiency of your extraction.

Deep Dive: Optimized RP-HPLC Protocol

This protocol is designed to achieve baseline separation of the 2-, 3-, and 4-fluoro regioisomers. It utilizes an ion-pairing buffer system to maximize the selectivity between the positional isomers.

Chromatographic Conditions
  • Instrument: HPLC with UV-Diode Array Detection (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or equivalent).

  • Mobile Phase:

    • Buffer: 0.05M Sodium Hexylammonium Phosphate (NaHAP) in water, pH adjusted to 3.0 with Phosphoric Acid.

    • Organic Modifier: Acetonitrile (ACN).

    • Ratio: 86% Buffer : 14% ACN (Isocratic).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Maximal absorbance for the phenyl ring).

  • Temperature: 25°C.

  • Injection Volume: 10 µL.

Standard Preparation (Self-Validating Step)

To ensure the system can distinguish isomers, a System Suitability Solution (SSS) must be prepared.

  • Stock A (Target): Dissolve 10 mg of 1-(2-Fluorophenyl)piperazine HCl in 10 mL of Mobile Phase.

  • Stock B (Impurity): Dissolve 1 mg of 1-(4-Fluorophenyl)piperazine HCl in 10 mL of Mobile Phase.

  • Resolution Mix: Mix 1 mL of Stock A + 1 mL of Stock B.

    • Acceptance Criteria: The resolution (

      
      ) between the 4-FPP and 2-FPP peaks must be 
      
      
      
      .
Experimental Data: Elution Order & Selectivity

Based on validated datasets (UNODC/RSC), the separation profile on a C18 column with ion-pairing reagents is distinct. The para-isomer (4-FPP) typically elutes significantly earlier than the ortho-isomer (2-FPP) due to the "ortho-effect," where the 2-position fluorine creates steric shielding or internal hydrogen bonding that alters the pKa and lipophilicity interaction with the ion-pairing reagent.

CompoundRelative Retention Time (RRT)Retention Time (approx.[1] min)
1-(4-Fluorophenyl)piperazine (4-FPP) 0.68~6.4
1-Phenylpiperazine (Internal Std) 1.00~9.4
1-(2-Fluorophenyl)piperazine (2-FPP) 1.52 ~14.3
1-(3-Fluorophenyl)piperazine (3-FPP) 1.74~16.4

Note: RRT is relative to unsubstituted 1-phenylpiperazine.

Visualization of Analytical Logic

Figure 1: Isomer Separation Logic & Workflow

This diagram illustrates the structural differences driving the separation and the decision matrix for choosing the correct method.

G cluster_0 Method Selection Sample Sample: 1-(2-Fluorophenyl)piperazine HCl Direct Direct Analysis (Salt Form) Sample->Direct Extract Extraction/Derivatization (Free Base) Sample->Extract HPLC RP-HPLC (C18 + Ion Pair) Method of Choice Direct->HPLC GC GC-MS (Capillary Column) Forensic Screening Extract->GC Para 4-FPP (Para) Impurity B RT: ~6.4 min HPLC->Para Elutes 1st Ortho 2-FPP (Ortho) Target Analyte RT: ~14.3 min Meta 3-FPP (Meta) Impurity A RT: ~16.4 min Ortho->Meta Elutes 3rd Para->Ortho Elutes 2nd

Caption: Analytical decision matrix showing the preferential pathway for HCl salts (HPLC) and the resulting elution order of regioisomers.

Troubleshooting & Causality

  • Peak Tailing: If the 2-FPP peak tails (

    
    ), it indicates secondary interactions between the piperazine amine and residual silanols on the column.
    
    • Solution: Increase the buffer concentration (ionic strength) or add 0.1% Triethylamine (TEA) as a silanol blocker.

  • Resolution Loss: If 2-FPP and 3-FPP co-elute.

    • Causality: The pH is likely too high. At pH > 4, the piperazine ring becomes less ionized, reducing the efficacy of the ion-pairing mechanism.

    • Correction: Adjust mobile phase pH to 3.0 ± 0.1 strictly.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations.[1][2] [Link]

  • Philp, M., et al. (2010).[3] A novel method for the separation of benzylpiperazine and phenylpiperazine drugs and congeners. Analytical Methods, 2(11), 1717-1723. [Link]

  • National Forensic Laboratory (NFL). (2018). Analytical Report: 2-(4-fluorophenyl)piperazine. Ministry of the Interior, Republic of Slovenia. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2-Fluorophenyl)piperazine Hydrochloride proper disposal procedures

An In-Depth Guide to the Safe Disposal of 1-(2-Fluorophenyl)piperazine Hydrochloride This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 1-(2-Fluorophenyl)piperazine Hydrochlori...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Safe Disposal of 1-(2-Fluorophenyl)piperazine Hydrochloride

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 1-(2-Fluorophenyl)piperazine Hydrochloride. As a compound frequently utilized in research and drug development, understanding its hazard profile is paramount to ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide moves beyond a simple checklist, delving into the causality behind each procedural step to empower researchers with the knowledge to handle this and similar chemical entities responsibly.

Section 1: Hazard Identification and Risk Assessment

1-(2-Fluorophenyl)piperazine Hydrochloride is a halogenated aromatic amine derivative. Its hydrochloride salt form generally imparts water solubility. A thorough risk assessment is the foundation of its safe management.

Health Hazards: The primary risks associated with this compound are related to direct contact and ingestion. According to aggregated data from multiple suppliers, it is classified with the following hazards:

  • Acute Oral Toxicity: The compound is considered harmful or toxic if swallowed.[1][2][3] Ingestion can lead to systemic effects, and immediate medical attention is required.[2]

  • Skin and Eye Irritation: It is known to cause skin irritation (H315) and serious eye irritation (H319).[1][4] Some sources indicate it may cause severe skin burns and eye damage.[3] Prolonged contact should be avoided.

  • Respiratory Irritation: As a dust or aerosol, it may cause respiratory irritation (H335).[1][4][5] Handling should be performed in a well-ventilated area or a chemical fume hood.[6][7]

Environmental Hazards: Data on the specific ecotoxicity of 1-(2-Fluorophenyl)piperazine Hydrochloride is limited. However, its water solubility suggests it can be mobile in the environment and may spread in water systems.[2] Due to the presence of the fluorinated aromatic ring, which can be persistent, it should not be released into the environment.[5][6] The precautionary principle dictates that it be treated as potentially hazardous to aquatic life and prevented from entering drains or waterways.[1]

Section 2: Regulatory Framework

All chemical waste disposal is governed by strict regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA).[8][9]

  • Waste Generator Responsibility: It is the legal responsibility of the chemical waste generator (the laboratory) to correctly classify, label, and manage hazardous waste from its point of generation to its final disposal.[10]

  • Local Regulations: Disposal procedures must always comply with local and national regulations, which may be more stringent than federal guidelines.[1] Always consult your institution's Environmental Health & Safety (EHS) department for specific protocols.

Section 3: Core Disposal Protocol: A Step-by-Step Guide

This protocol provides a self-validating system for the safe handling and disposal of 1-(2-Fluorophenyl)piperazine Hydrochloride waste.

Step 1: Required Personal Protective Equipment (PPE)

Before handling the compound in any form (pure, in solution, or as waste), ensure the following PPE is worn to mitigate the risks of exposure identified in Section 1.

  • Eye and Face Protection: Wear chemical splash goggles and, if there is a significant splash risk, a face shield.[1][7] This is critical to prevent serious eye irritation.[4]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[11] Change gloves immediately if they become contaminated.

  • Protective Clothing: A standard laboratory coat is required.[11] Ensure it is fully buttoned. For large quantities or significant spill risk, a chemically resistant apron may be necessary.

  • Respiratory Protection: If handling outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[6][12]

Step 2: Waste Segregation and Containment

Proper segregation is the most critical step in the disposal process to prevent dangerous chemical reactions and ensure the waste is routed to the correct disposal facility.

  • Designate a Waste Stream: 1-(2-Fluorophenyl)piperazine Hydrochloride is a halogenated organic compound . It must be collected in a waste container specifically designated for "Halogenated Organic Waste."[13]

  • Do Not Mix: Never mix this waste with other waste streams, such as non-halogenated solvents, acids, bases, or oxidizers.[1] Mixing can lead to unforeseen reactions and complicates the final disposal process.

  • Use a Compatible Container: Collect waste in a clearly labeled, leak-proof container made of a compatible material (e.g., polyethylene).[13] The container must have a secure, tight-fitting lid.[2][6]

  • Proper Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of its contents, including the chemical name "1-(2-Fluorophenyl)piperazine Hydrochloride" and its approximate concentration.[14] Keep the container closed at all times except when adding waste.[1][2]

Step 3: Managing Spills and Contaminated Materials

Accidental spills must be handled promptly and safely.

  • Ensure Safety: Evacuate non-essential personnel from the area. Ensure the area is well-ventilated, and if necessary, wear respiratory protection.[1]

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[13][15]

  • Collect the Residue: Place all contaminated absorbent material and cleaning supplies into your designated "Halogenated Organic Waste" container.[15]

  • Decontaminate the Area: Clean the spill surface thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[1]

  • Dispose of Contaminated PPE: Any grossly contaminated clothing or disposable PPE should be removed and placed in the hazardous waste container.

Step 4: Final Disposal Pathway

The ultimate disposal of the collected waste must be handled by a licensed hazardous waste management company.

  • Primary Disposal Method: Incineration: The recommended and most environmentally sound method for destroying halogenated organic compounds is high-temperature incineration in an EPA-permitted hazardous waste incinerator.[5][16] This process is designed to break the strong carbon-fluorine bonds and convert the material into less harmful substances like carbon dioxide, water, and hydrogen fluoride, which are then treated in a scrubber system.[17]

  • Prohibited Disposal Method: Drain Disposal: Under no circumstances should this chemical or its solutions be poured down the drain.[1][13] This is prohibited by the EPA sewer ban for hazardous pharmaceuticals and can lead to environmental contamination.[18]

  • Contact Your Waste Vendor: Arrange for a pickup of your full and properly labeled hazardous waste container through your institution's EHS department or contracted hazardous waste vendor.

Section 4: Data Summary and Workflow Visualization

For quick reference, the key logistical information is summarized below.

ParameterSpecificationRationale & Source(s)
Hazard Class Acute Oral Toxin, Skin/Eye Irritant, Respiratory IrritantPrevents accidental exposure and injury.[1][2][4]
Required PPE Chemical Goggles, Nitrile Gloves, Lab CoatProtects eyes, skin, and clothing from contact.[1][7][11]
Waste Stream Halogenated Organic Waste Ensures proper segregation and final treatment method.[13]
Container Type Labeled, sealed, compatible (e.g., Polyethylene)Prevents leaks, reactions, and ensures proper identification.[1][2][6][13]
Prohibited Actions Do not mix with other waste; Do not dispose down the drain.Prevents dangerous reactions and environmental contamination.[1][13][18]
Final Disposal Licensed Hazardous Waste IncinerationEnsures complete destruction of the halogenated compound.[5][16][17]
Disposal Decision Workflow

The following diagram outlines the decision-making process for handling 1-(2-Fluorophenyl)piperazine Hydrochloride waste.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_spill Spill Response cluster_final Final Disposal start Identify Waste: 1-(2-Fluorophenyl)piperazine HCl ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_detected Spill Detected? ppe->spill_detected locate_container Locate 'Halogenated Organic Waste' Container check_label Is Container Properly Labeled and in Good Condition? locate_container->check_label add_waste Add Waste to Container check_label->add_waste Yes contact_ehs_label Contact EHS/Supervisor for a new container check_label->contact_ehs_label No seal_container Securely Seal Container add_waste->seal_container store Store Container in Designated Hazardous Waste Accumulation Area seal_container->store spill_detected->locate_container No absorb Absorb with Inert Material spill_detected->absorb Yes collect_spill Collect Residue and Contaminated Materials absorb->collect_spill collect_spill->add_waste contact_vendor Arrange Pickup via EHS or Licensed Waste Vendor store->contact_vendor

Caption: Disposal workflow for 1-(2-Fluorophenyl)piperazine Hydrochloride.

Conclusion

The responsible disposal of 1-(2-Fluorophenyl)piperazine Hydrochloride is not merely a procedural task but a critical component of laboratory safety culture. By understanding the chemical's specific hazards, adhering to a strict protocol of segregation, and ensuring its final destruction via high-temperature incineration, researchers can protect themselves, their colleagues, and the environment. Always prioritize safety and when in doubt, consult your institution's EHS professionals.

References

  • SAFETY D
  • SAFETY D
  • Material Safety D
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • SAFETY D
  • 1-(2-Chloro-3-fluorophenyl)piperazine (hydrochloride)
  • 1-(2-Fluorophenyl)piperazine (hydrochloride). (n.d.). Cayman Chemical.
  • 1-(3-fluorophenyl)
  • Proper disposal of chemicals. (2023). Sciencemadness Wiki.
  • SAFETY D
  • 1-(2-Fluorophenyl)piperazine 97. (n.d.). Sigma-Aldrich.
  • 1-(2-Fluorophenyl)piperazine. (n.d.).
  • Halogenated Solvents Standard Operating Procedure. (n.d.). University of Washington, Department of Environmental & Health Sciences.
  • Guidelines for Disposing of PFAs. (2023). MCF Environmental Services.
  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison, Safety Department.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024). U.S. Environmental Protection Agency.
  • Safety D
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University.
  • Chapter 7 - Management Procedures For Specific Waste Types. (n.d.). Cornell University, Environmental Health and Safety.
  • Guidance For Hazard Determination. (n.d.).
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.).
  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. (n.d.). U.S. Environmental Protection Agency.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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